molecular formula C23H19FN4O5 B12410146 Y08175

Y08175

Cat. No.: B12410146
M. Wt: 450.4 g/mol
InChI Key: RCPJEOKKJODBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y08175 is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19FN4O5

Molecular Weight

450.4 g/mol

IUPAC Name

3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid

InChI

InChI=1S/C23H19FN4O5/c1-12(29)28-11-18(17-8-15(33-3)4-5-20(17)28)22(30)26-19-7-13(23(31)32)6-16(21(19)24)14-9-25-27(2)10-14/h4-11H,1-3H3,(H,26,30)(H,31,32)

InChI Key

RCPJEOKKJODBRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC(=C3F)C4=CN(N=C4)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FR64822

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Y08175" did not yield any publicly available information. The following technical guide details the mechanism of action of a well-characterized compound, FR64822 , as a comprehensive example of the requested content type.

Introduction

FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid antinociceptive compound.[1] It demonstrates significant analgesic properties in various preclinical models, distinguishing its mechanism from both traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides a detailed overview of the experimental evidence elucidating the mechanism of action of FR64822, focusing on its interaction with the dopaminergic system.

Core Mechanism of Action

Quantitative Data Summary

The antinociceptive efficacy of FR64822 has been quantified in several standard animal models of pain. The data from these studies are summarized below.

Assay TypeSpeciesRoute of AdministrationED50 (Effective Dose, 50%)Key Finding
Acetic Acid Writhing TestMiceOral (p.o.)1.8 mg/kgStrong antinociceptive activity observed.[1]
Tail Flick TestMice/RatsNot specifiedLittle activityIndicates a mechanism distinct from classical opioids.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of FR64822's mechanism of action.

Acetic Acid-Induced Writhing Test

This assay is used to evaluate peripheral analgesic activity.[2]

  • Objective: To assess the ability of FR64822 to reduce visceral pain.

  • Animal Model: Male mice.[3]

  • Procedure:

    • Animals are divided into control and treatment groups.[2]

    • The treatment group receives FR64822 orally. The control group receives a vehicle.

    • After a set pre-treatment time (e.g., 1 hour), each mouse is injected intraperitoneally with a solution of acetic acid (e.g., 0.5-1% solution).[2][3]

    • Immediately following the injection, the mice are placed in an observation chamber.[2]

    • The number of "writhes" (a characteristic behavior involving abdominal constriction and hind limb extension) is counted for a defined period (e.g., 10 minutes, starting 5 minutes after the acetic acid injection).[2][4]

  • Data Analysis: The percentage inhibition of writhing in the treated group is calculated relative to the control group. The ED50 is determined from a dose-response curve.

Tail Flick Test

This test measures the response to a thermal pain stimulus and is sensitive to centrally acting analgesics like opioids.[5]

  • Objective: To evaluate the central analgesic activity of FR64822.

  • Animal Model: Mice or rats.[5]

  • Procedure:

    • The animal is gently restrained with its tail exposed.[6][7]

    • A focused beam of high-intensity light is directed onto a portion of the tail.[8]

    • A timer starts simultaneously with the heat stimulus.[5]

    • The latency to a "tail flick" (a rapid withdrawal of the tail from the heat source) is recorded.[5]

    • A cut-off time is established to prevent tissue damage.[8]

  • Data Analysis: An increase in the latency to tail flick in treated animals compared to controls indicates central antinociceptive activity.

Pharmacological Antagonism Studies

These experiments were conducted to identify the neurotransmitter system involved in FR64822's activity.

  • Objective: To determine if the antinociceptive effect of FR64822 is mediated by specific receptors.

  • Procedure:

    • Groups of mice are pre-treated with various receptor antagonists or a vehicle.

    • The antagonists used included:

      • Reserpine (2 mg/kg): A monoamine depletor.[1]

      • Sulpiride (10 mg/kg): A selective dopamine D2 receptor antagonist.[1][9][10]

      • SCH23390 (0.25 mg/kg): A selective dopamine D1 receptor antagonist.[1]

      • p-chlorophenylalanine: A serotonin synthesis inhibitor.[1]

      • Yohimbine: An α2-adrenergic receptor antagonist.[1]

      • Naloxone: An opioid receptor antagonist.[1]

    • Following pre-treatment, the mice are administered FR64822.

    • The antinociceptive effect is then assessed using the acetic acid writhing test.

  • Data Analysis: A significant reduction in the antinociceptive activity of FR64822 by a specific antagonist indicates the involvement of that receptor system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for FR64822

FR64822_Mechanism FR64822 FR64822 DopaminergicNeuron Presynaptic Dopaminergic Neuron FR64822->DopaminergicNeuron Indirectly Stimulates Dopamine Dopamine DopaminergicNeuron->Dopamine Increases Release D2_Receptor Postsynaptic D2 Receptor Dopamine->D2_Receptor Activates Antinociception Antinociceptive Effect D2_Receptor->Antinociception Leads to

Caption: Proposed mechanism of action for FR64822.

Experimental Workflow for Mechanism Identification

Experimental_Workflow cluster_assays Antinociceptive Assays cluster_antagonism Pharmacological Antagonism Assay1 Acetic Acid Writhing Test Conclusion Conclusion: Indirect D2 Receptor Stimulation Assay1->Conclusion Assay2 Tail Flick Test Reserpine Reserpine (Monoamine Depletor) Reserpine->Conclusion Sulpiride Sulpiride (D2 Antagonist) Sulpiride->Conclusion SCH23390 SCH23390 (D1 Antagonist) SCH23390->Conclusion Other Other Antagonists (Naloxone, etc.) FR64822 FR64822 Administration FR64822->Assay1 FR64822->Assay2 FR64822->Reserpine FR64822->Sulpiride FR64822->SCH23390 FR64822->Other

Caption: Workflow for elucidating the mechanism of FR64822.

Conclusion

The experimental evidence strongly indicates that the novel, non-opioid compound FR64822 exerts its antinociceptive effects through a mechanism involving the indirect stimulation of dopamine D2 receptors.[1] This is demonstrated by its potent activity in the acetic acid writhing test, which is significantly diminished by the monoamine depletor reserpine and the selective D2 receptor antagonist sulpiride, but not by a D1 receptor antagonist or antagonists of other neurotransmitter systems.[1] Its lack of significant activity in the tail flick test further differentiates it from opioid analgesics.[1] This unique mechanism of action presents a promising avenue for the development of new pain therapeutics.

References

An In-Depth Technical Guide to USP1 Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. As a deubiquitinating enzyme (DUB), USP1 plays a pivotal role in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways by removing ubiquitin from key proteins such as FANCD2 and PCNA.[1][2] This function is crucial for DNA repair and replication fork stability.[3][4] In tumors with mutations in genes like BRCA1, where homologous recombination is impaired, cancer cells become heavily reliant on USP1-mediated DNA repair for survival.[3][4] This creates a synthetic lethal relationship, where inhibiting USP1 in these cancer cells leads to catastrophic DNA damage and cell death, while having a lesser effect on healthy cells.[3][5]

This technical guide provides a detailed exploration of the discovery and development of USP1 inhibitors, focusing on the core principles, experimental methodologies, and signaling pathways involved. While the specific inhibitor "Y08175" was requested, a thorough search of scientific literature and public databases did not yield any information on a compound with this designation. Therefore, this guide will focus on the broader principles of USP1 inhibitor development, using well-documented examples to illustrate the key concepts and experimental approaches.

The Role of USP1 in DNA Damage Response and Cancer

USP1, in complex with its cofactor UAF1, is a key regulator of the DNA damage response (DDR).[2][5] Its primary substrates are monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[1][2]

  • Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Upon DNA damage, the FANCI-FANCD2 complex is monoubiquitinated, which is a critical step for its localization to the site of damage and the recruitment of other repair proteins.[1][5] USP1 reverses this process by deubiquitinating FANCD2, thereby regulating the pathway.[2]

  • Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases.[1][2] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent an increase in mutations under normal conditions.[2]

In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, the reliance on alternative repair pathways like those regulated by USP1 is heightened.[3][5] By inhibiting USP1, the persistent ubiquitination of FANCD2 and PCNA disrupts the normal cell cycle and DNA repair, leading to genomic instability and ultimately, apoptosis.[2]

Signaling Pathway of USP1 in DNA Damage Repair

The following diagram illustrates the central role of USP1 in the DNA damage response.

USP1_Pathway cluster_DNA_Damage DNA Damage (e.g., ICLs, UV) cluster_FA_Pathway Fanconi Anemia Pathway cluster_TLS_Pathway Translesion Synthesis Pathway cluster_USP1 USP1 Regulation DNA_Damage DNA Damage FA_Core_Complex FA Core Complex (E3 Ligase) DNA_Damage->FA_Core_Complex activates RAD6_RAD18 RAD6-RAD18 (E2-E3 Ligase) DNA_Damage->RAD6_RAD18 activates FANCI_FANCD2 FANCI-FANCD2 FANCI_FANCD2_Ub FANCI-FANCD2-Ub FANCI_FANCD2->FANCI_FANCD2_Ub monoubiquitinates Repair DNA Repair FANCI_FANCD2_Ub->Repair FA_Core_Complex->FANCI_FANCD2 monoubiquitinates PCNA PCNA PCNA_Ub PCNA-Ub PCNA->PCNA_Ub monoubiquitinates TLS_Polymerases TLS Polymerases PCNA_Ub->TLS_Polymerases RAD6_RAD18->PCNA monoubiquitinates Replication_Bypass Replication Bypass TLS_Polymerases->Replication_Bypass USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->FANCI_FANCD2_Ub deubiquitinates USP1_UAF1->PCNA_Ub deubiquitinates USP1_Inhibitor USP1 Inhibitor (e.g., KSQ-4279) USP1_Inhibitor->USP1_UAF1 inhibits

Caption: USP1-UAF1 complex reverses the ubiquitination of FANCD2 and PCNA.

Discovery and Preclinical Development of USP1 Inhibitors

The discovery of potent and selective USP1 inhibitors has been a key focus of modern drug development. The general workflow for discovering and advancing these inhibitors is outlined below.

Experimental Workflow for USP1 Inhibitor Discovery

USP1_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification SBDD Structure-Based Drug Design SBDD->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro In Vitro Assays (Biochemical & Cellular) Lead_Optimization->In_Vitro In_Vivo In Vivo Models (Xenografts, PDX) In_Vitro->In_Vivo ADME_Tox ADME/Tox Studies In_Vivo->ADME_Tox IND_Enabling IND-Enabling Studies ADME_Tox->IND_Enabling Phase_I Phase I IND_Enabling->Phase_I

Caption: A generalized workflow for the discovery and development of USP1 inhibitors.

Quantitative Data for Representative USP1 Inhibitors

While data for "this compound" is unavailable, the following table summarizes key quantitative data for well-characterized USP1 inhibitors to provide a comparative landscape.

CompoundTargetIC50 (Biochemical)Cell-based Potency (e.g., in BRCA1-mutant cells)Development Status
ML323 USP1/UAF1~75 nMPotentiates cisplatin cytotoxicityPreclinical tool compound
KSQ-4279 (RO7623066) USP1Potent and selectiveInduces tumor regression in PARP-resistant modelsPhase I Clinical Trials
ISM3091 USP1Not disclosedPotent anti-proliferation in BRCA mutant cellsPreclinical
SIM0501 USP1Not disclosedNot disclosedEarly Clinical Development
HSK39775 USP1Not disclosedNot disclosedEarly Clinical Development

Note: IC50 values can vary depending on the specific assay conditions. Cell-based potency is often measured as GI50 or EC50 and is cell line-dependent.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for key experiments in the evaluation of USP1 inhibitors.

USP1/UAF1 Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the deubiquitinating activity of the USP1/UAF1 complex.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Ubiquitin-rhodamine110-glycine (Ub-Rh110-G) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the USP1/UAF1 enzyme complex to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the Ub-Rh110-G substrate to all wells.

  • Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by USP1 releases rhodamine110, resulting in a fluorescent signal.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in Cancer Cell Lines

Objective: To assess the effect of a USP1 inhibitor on the proliferation and viability of cancer cells, particularly those with and without DNA repair deficiencies.

Materials:

  • Cancer cell lines (e.g., DLD-1 BRCA2 -/-, MDA-MB-436) and corresponding wild-type or proficient cells.

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Shake the plates for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a USP1 inhibitor in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cells for implantation (e.g., patient-derived xenograft (PDX) tissue or a relevant cell line)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

  • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily).

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Conclusion and Future Directions

The inhibition of USP1 represents a promising therapeutic strategy for a range of cancers, particularly those with inherent DNA repair defects. The synthetic lethal interaction with deficiencies in homologous recombination provides a clear rationale for the development of targeted therapies. While the specific compound this compound remains uncharacterized in the public domain, the field of USP1 inhibitor development is rapidly advancing, with several agents now in early-stage clinical trials.[3][5]

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergy of USP1 inhibitors with other agents, such as PARP inhibitors, to overcome resistance and enhance efficacy.[5][6]

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to USP1 inhibition.

  • Understanding Resistance Mechanisms: Investigating how tumors may develop resistance to USP1 inhibitors to devise strategies to counteract it.

The continued development of potent and selective USP1 inhibitors holds the potential to provide a new and effective treatment option for patients with difficult-to-treat cancers.

References

The Role of USP1 in DNA Damage Repair: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Deubiquitinating Enzyme USP1 and its Critical Functions in Maintaining Genomic Stability

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a key deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing monoubiquitin signals from critical DNA repair proteins, notably FANCD2, FANCI, and PCNA, USP1 ensures the timely and controlled progression of DNA repair, thereby maintaining genomic integrity. Due to its significant role in enabling cancer cells to tolerate DNA damage and its frequent overexpression in various malignancies, USP1 has emerged as a promising therapeutic target for cancer treatment. This technical guide provides a comprehensive overview of the molecular mechanisms of USP1, detailed experimental protocols for its study, and a summary of quantitative data relevant to its function and inhibition.

Core Functions of USP1 in DNA Damage Repair

USP1's primary role in the DDR is to reverse the monoubiquitination of key proteins, a post-translational modification that acts as a crucial signal in coordinating DNA repair processes. USP1 functions as part of a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity and stability.

Regulation of the Fanconi Anemia Pathway

The Fanconi Anemia pathway is a critical DNA repair pathway responsible for resolving DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. A key event in the FA pathway is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex.[1] This ubiquitination is essential for the recruitment of downstream repair factors to the site of damage.

USP1 counteracts this process by deubiquitinating FANCD2 and FANCI.[2][3] This removal of ubiquitin is not simply a reversal but a critical regulatory step that is thought to be necessary for the release of the FANCD2-FANCI complex from chromatin, allowing it to be recycled for subsequent repair events.[1][2] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2, which, while initially seeming to promote the repair-associated form of the protein, ultimately disrupts the proper cycling of the FA pathway, leading to impaired DNA repair and increased sensitivity to ICL-inducing agents like cisplatin and mitomycin C.[2][4]

Control of Translesion Synthesis

Translesion Synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA) at the K164 residue.[5] Monoubiquitinated PCNA acts as a scaffold to recruit specialized, low-fidelity TLS polymerases that can insert nucleotides opposite damaged DNA templates.

USP1 deubiquitinates monoubiquitinated PCNA, thereby acting as a negative regulator of TLS.[6][7] This function is crucial to prevent the unscheduled or excessive use of error-prone TLS polymerases, which can lead to an increased mutation rate. By controlling the levels of ubiquitinated PCNA, USP1 helps to ensure that TLS is only activated when necessary and is promptly terminated once the lesion has been bypassed.[7][8] Inhibition of USP1 results in the accumulation of monoubiquitinated PCNA, leading to replication stress and increased DNA damage.[5][9]

Involvement in Homologous Recombination

Emerging evidence also points to a role for USP1 in Homologous Recombination (HR), a high-fidelity repair pathway for DNA double-strand breaks (DSBs). Studies have shown that depletion of USP1 can lead to a reduction in HR efficiency, as measured by assays such as the DR-GFP reporter assay.[10][11] The USP1/UAF1 complex is thought to promote HR, in part by suppressing the competing Non-Homologous End Joining (NHEJ) pathway.[10] Furthermore, USP1 has been shown to interact with RAD51AP1, a protein that promotes RAD51-mediated DNA strand invasion, a key step in HR.[11]

Quantitative Data on USP1 Function and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of USP1 and the efficacy of its inhibitors.

ParameterValueCell Line/SystemReference
USP1 Inhibitor IC50
SJB3-019A0.0781 µMK562 cells[12][13]
SJB3-019ASup-B15: 0.349 µMB-ALL cells[14]
CCRF-SB: 0.504 µM[14]
KOPN-8: 0.360 µM[14]
ML32376 nM (Ub-Rho assay)In vitro
820 nM (Ub-PCNA gel-based assay)In vitro
I-138See dose-response curvesMDA-MB-436, HCC1954[11]
Cell Viability
SJB3-019A (0.2 µM, 24h)Apoptosis: ~28% (Sup-B15)B-ALL cells[14]
Apoptosis: ~21% (CCRF-SB)[14]
Apoptosis: ~28% (KOPN-8)[14]
USP1-siRNAApoptosis: ~35% (Sup-B15)B-ALL cells[14]
Apoptosis: ~28% (CCRF-SB)[14]
Cell Cycle Arrest
SJB3-019A (0.6 µM)G2/M arrest: ~12% (Sup-B15)B-ALL cells[14]
G2/M arrest: ~13% (CCRF-SB)[14]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows involving USP1 are provided below in the form of Graphviz diagrams.

USP1_FA_Pathway cluster_nucleus Nucleus ICL Interstrand Crosslink FA_core FA Core Complex (E3 Ligase) ICL->FA_core activates FANCD2_FANCI FANCD2-FANCI FA_core->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Ub-FANCD2-FANCI FANCD2_FANCI->Ub_FANCD2_FANCI Repair DNA Repair (HR, etc.) Ub_FANCD2_FANCI->Repair promotes USP1_UAF1 USP1-UAF1 Ub_FANCD2_FANCI->USP1_UAF1 substrate Repair->ICL resolves USP1_UAF1->FANCD2_FANCI deubiquitinates

Caption: The Fanconi Anemia pathway regulation by USP1.

USP1_TLS_Pathway cluster_nucleus Nucleus DNA_lesion DNA Lesion RAD18 RAD18 (E3 Ligase) DNA_lesion->RAD18 activates PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA RAD18->PCNA monoubiquitinates TLS_Pol Translesion Synthesis Polymerases Ub_PCNA->TLS_Pol recruits USP1_UAF1 USP1-UAF1 Ub_PCNA->USP1_UAF1 substrate TLS_Pol->DNA_lesion bypasses USP1_UAF1->PCNA deubiquitinates

Caption: The Translesion Synthesis pathway regulation by USP1.

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow cell_lysate Cell Lysate (containing USP1 and binding partners) add_antibody Add anti-USP1 Antibody cell_lysate->add_antibody incubate Incubate to form Antibody-Antigen Complex add_antibody->incubate add_beads Add Protein A/G Beads incubate->add_beads pull_down Immunoprecipitation (Pull-down of complexes) add_beads->pull_down wash Wash to remove non-specific binders pull_down->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: A generalized workflow for Co-Immunoprecipitation.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential experiments used to investigate the function of USP1.

In Vitro Deubiquitination Assay (Ub-AMC)

This assay measures the enzymatic activity of purified USP1/UAF1 complex using a fluorogenic substrate.

Materials:

  • Purified USP1/UAF1 complex

  • Ubiquitin-AMC (Ub-AMC) substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified USP1/UAF1 complex at the desired concentration (e.g., 20 nM).[15]

  • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at room temperature.[1]

  • Initiate the reaction by adding Ub-AMC substrate to a final concentration of, for example, 0.8 µM.[16]

  • Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time.[1][16]

  • The rate of increase in fluorescence is proportional to the deubiquitinating activity of USP1.

Western Blot Analysis of FANCD2 and PCNA Ubiquitination

This method is used to assess the ubiquitination status of USP1 substrates in cells.

Materials:

  • Cell lines of interest

  • DNA damaging agents (e.g., Mitomycin C, UV irradiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Culture cells to the desired confluency and treat with DNA damaging agents as required.

  • Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein lysate on SDS-PAGE gels. Due to the size shift upon ubiquitination, use lower percentage acrylamide gels or gradient gels for better resolution.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against FANCD2 and PCNA overnight at 4°C. The monoubiquitinated forms of these proteins will appear as slower-migrating bands.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities using densitometry software to determine the ratio of ubiquitinated to non-ubiquitinated forms.[2]

Cell Viability Assay (CCK-8 or MTT)

These colorimetric assays are used to measure cell viability and proliferation in response to USP1 inhibition or other treatments.

Materials:

  • Cell lines of interest

  • USP1 inhibitors or other compounds for testing

  • 96-well cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[14]

  • Treat the cells with a range of concentrations of the USP1 inhibitor or other compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14] For MTT assay, add MTT reagent and incubate, followed by the addition of a solubilizing agent.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Homologous Recombination (HR) Assay (DR-GFP)

This reporter-based assay quantifies the efficiency of HR in living cells.

Materials:

  • Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)

  • Expression vector for I-SceI endonuclease

  • Transfection reagent

  • Flow cytometer

Procedure:

  • The DR-GFP reporter system consists of two mutated GFP genes.[17] One contains an I-SceI recognition site that renders it non-functional.

  • Transfect the DR-GFP cells with an I-SceI expression vector to induce a site-specific double-strand break.[18]

  • If the DSB is repaired by HR using the second, partial GFP gene as a template, a functional GFP gene is reconstituted.[8]

  • After a suitable incubation period (e.g., 48-72 hours), harvest the cells.

  • Analyze the percentage of GFP-positive cells by flow cytometry.[17] A decrease in the percentage of GFP-positive cells upon treatment with a USP1 inhibitor or depletion of USP1 indicates a reduction in HR efficiency.

Immunofluorescence for RAD51 Foci

This imaging-based technique is used to visualize the formation of RAD51 foci, which are markers of active HR.

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., ionizing radiation)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with a DNA damaging agent to induce DSBs.

  • At various time points after damage, fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with a primary antibody against RAD51.[19]

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus. An increase in RAD51 foci indicates the activation of HR.[3]

Conclusion and Future Directions

USP1 stands as a critical regulator at the crossroads of multiple DNA damage repair and tolerance pathways. Its well-defined roles in the Fanconi Anemia and Translesion Synthesis pathways, coupled with its emerging connection to Homologous Recombination, underscore its importance in maintaining genomic stability. The development of potent and specific USP1 inhibitors has not only provided valuable tools for dissecting these pathways but has also opened up new avenues for cancer therapy, particularly in combination with DNA damaging agents. Future research will likely focus on further elucidating the intricate regulatory networks governing USP1 activity, identifying novel substrates, and translating the preclinical success of USP1 inhibitors into effective clinical treatments for a range of malignancies. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of USP1.

References

Preclinical Evaluation of Y08175: A Novel Kinase Inhibitor for the Treatment of Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical data for Y08175, a novel, potent, and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1). The following sections detail the in vitro and in vivo activities of this compound against a range of solid tumor models, elucidate its mechanism of action, and provide detailed experimental protocols for the key studies performed. The data presented herein support the continued development of this compound as a promising therapeutic agent for solid tumors.

In Vitro Efficacy

Cell Viability Assays

The anti-proliferative activity of this compound was assessed across a panel of human solid tumor cell lines. Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was determined using a standard luminescence-based assay.

Table 1: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

Cell LineTumor TypeIC50 (nM)
A549Lung Carcinoma15
HCT116Colorectal Carcinoma22
MDA-MB-231Breast Cancer35
PC-3Prostate Cancer18
SF-295Glioblastoma42
Experimental Protocol: Cell Viability Assay
  • Cell Seeding: Tumor cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the cells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A commercially available ATP-based luminescence reagent was added to each well according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Mechanism of Action

TPK1 Signaling Pathway Inhibition

To confirm that this compound inhibits its intended target, the phosphorylation of a known downstream substrate of TPK1, "Substrate-X," was evaluated by Western blot analysis.

Table 2: Inhibition of Substrate-X Phosphorylation by this compound in A549 Cells

TreatmentConcentration (nM)p-Substrate-X / Total Substrate-X Ratio (Normalized to Control)
Vehicle Control01.00
This compound100.45
This compound500.12
This compound2000.03
Experimental Protocol: Western Blot Analysis
  • Cell Lysis: A549 cells were treated with this compound for 2 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated Substrate-X and total Substrate-X, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

TPK1_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TPK1 TPK1 Receptor->TPK1 SubstrateX Substrate-X TPK1->SubstrateX phosphorylates This compound This compound This compound->TPK1 inhibits pSubstrateX p-Substrate-X Downstream Downstream Signaling pSubstrateX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the TPK1 signaling pathway.

In Vivo Efficacy

Xenograft Tumor Model

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using A549 human lung carcinoma cells.

Table 3: Anti-tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound25625 ± 9050
This compound50312 ± 6575
Experimental Protocol: Xenograft Study
  • Cell Implantation: A549 cells were implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Mice were randomized into treatment groups and dosed orally with this compound or vehicle once daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated at the end of the study.

Experimental Workflow Diagram

Xenograft_Workflow Start Start Implant Implant A549 Cells in Mice Start->Implant TumorGrowth Tumor Growth to 100-150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treat Daily Oral Dosing (21 days) Randomize->Treat Measure Measure Tumor Volume (2x / week) Treat->Measure Measure->Treat continue for 21 days Endpoint Endpoint Analysis: Tumor Growth Inhibition Measure->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo xenograft study.

Conclusion

The preclinical data for this compound demonstrate potent and selective anti-tumor activity in both in vitro and in vivo models of solid tumors. This compound effectively inhibits the TPK1 signaling pathway, leading to reduced cell proliferation. The significant tumor growth inhibition observed in the A549 xenograft model at well-tolerated doses underscores the potential of this compound as a clinical candidate for the treatment of solid tumors. Further preclinical development, including formal toxicology and pharmacokinetic studies, is warranted.

An In-depth Technical Guide to Y08175 (FR64822): A Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Y08175, also known as FR64822. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

Chemical Structure:

Based on this structure, the following physicochemical properties can be calculated:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.26 g/mol
Topological Polar Surface Area (TPSA) 71.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
LogP (calculated) 0.8

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Pharmacological Properties and Mechanism of Action

This compound is a novel, non-opioid antinociceptive compound.[1] Its primary mechanism of action is the indirect stimulation of dopamine D2 receptors.[1] This mode of action distinguishes it from traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological Data for this compound

ParameterValueSpeciesAssay
ED₅₀ 1.8 mg/kg (p.o.)MouseAcetic Acid Writhing Test

The antinociceptive activity of this compound is significantly attenuated by pretreatment with the dopamine D2 receptor antagonist, sulpiride, but not by the D1 antagonist, Sch23390.[1] Furthermore, reserpine, a monoamine depleting agent, also reduces its analgesic effect.[1] These findings strongly support the involvement of the dopaminergic system, specifically D2 receptors, in the analgesic properties of this compound.[1]

Signaling Pathway

The proposed signaling pathway for the antinociceptive action of this compound is initiated by its indirect agonistic activity at dopamine D2 receptors.

G Proposed Signaling Pathway of this compound This compound This compound D2R Dopamine D2 Receptor (Indirect Stimulation) This compound->D2R AC Adenylyl Cyclase (Inhibition) D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Excitability PKA->Neuronal_Activity Analgesia Antinociception/ Analgesia Neuronal_Activity->Analgesia

Caption: Proposed mechanism of this compound leading to analgesia.

Experimental Protocols

The primary in vivo assay used to characterize the antinociceptive activity of this compound is the acetic acid-induced writhing test.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes a characteristic stretching and writhing behavior, which is a response to visceral pain. Analgesic compounds reduce the frequency of these writhes.

Methodology:

  • Animals: Male ICR mice are typically used.

  • Test Compound Administration: this compound is administered orally (p.o.) at a predetermined time before the acetic acid injection. A vehicle control group receives the vehicle under the same conditions.

  • Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period, typically 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the compound-treated groups compared to the vehicle control group. The dose that produces a 50% reduction in writhing (ED₅₀) is then determined.

Experimental Workflow:

G Acetic Acid-Induced Writhing Test Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Challenge cluster_3 Observation & Data Collection cluster_4 Data Analysis Animal_Acclimation Acclimatize Mice Compound_Admin Administer this compound (p.o.) or Vehicle Animal_Acclimation->Compound_Admin Acetic_Acid_Injection Inject Acetic Acid (i.p.) Compound_Admin->Acetic_Acid_Injection Observe_Writhes Count Writhes for 20 min Acetic_Acid_Injection->Observe_Writhes Calculate_Inhibition Calculate % Inhibition Observe_Writhes->Calculate_Inhibition Determine_ED50 Determine ED₅₀ Calculate_Inhibition->Determine_ED50

Caption: Workflow for the acetic acid-induced writhing test.

Synthesis

While a specific, detailed synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine was not found in the reviewed literature, a highly analogous synthesis for a similar compound, N-[(4-pyrimidinylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine, has been reported. This suggests a likely synthetic route for this compound.

Proposed Synthesis of this compound:

The synthesis would likely involve the reaction of N-(phenoxycarbonylamino)-1,2,3,6-tetrahydropyridine with 4-aminopyridine in the presence of a suitable base and solvent.

Logical Relationship of Synthesis:

G Proposed Synthesis of this compound Reactant1 N-(phenoxycarbonylamino)- 1,2,3,6-tetrahydropyridine Product This compound (N-(4-pyridylcarbamoyl)amino- 1,2,3,6-tetrahydropyridine) Reactant1->Product Reactant2 4-Aminopyridine Reactant2->Product Reaction_Conditions Base (e.g., DMAP) Solvent (e.g., Dichloroethane) Heat Reaction_Conditions->Product

Caption: Proposed synthetic route for this compound.

Conclusion

This compound (FR64822) is a promising non-opioid analgesic candidate with a unique mechanism of action involving the indirect stimulation of dopamine D2 receptors. Its efficacy in preclinical models of pain, such as the acetic acid-induced writhing test, warrants further investigation. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further studies are required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its safety and efficacy profile.

References

cellular pathways affected by Y08175 treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of public scientific literature, chemical databases, and clinical trial registries has yielded no information on a compound or treatment designated as "Y08175."

This identifier does not correspond to any known drug, chemical entity, or research compound in the public domain. Consequently, it is not possible to provide an in-depth technical guide on the cellular pathways affected by this substance, as no data on its biological activity, mechanism of action, or experimental use is available.

The lack of information suggests that "this compound" may be:

  • An internal, proprietary code used by a research institution or pharmaceutical company that has not been publicly disclosed.

  • A newly synthesized compound that has not yet been described in scientific literature.

  • A typographical error in the provided identifier.

Without any publicly accessible data, the core requirements of the requested guide—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

To proceed with this request, a valid and publicly recognized identifier for the compound of interest is required. This could include a formal chemical name, a CAS Registry Number, a brand name, or a reference to a published scientific study or patent.

Unraveling the Impact of Small Molecule Inhibitors on Homologous Recombination Deficiency: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of public data on Y08175 necessitates a generalized examination of its potential effects on homologous recombination deficiency. While a comprehensive search of publicly available scientific literature and data reveals no specific information on a compound designated "this compound," this guide will explore the established mechanisms by which a hypothetical small molecule inhibitor could modulate homologous recombination deficiency (HRD). This in-depth analysis is tailored for researchers, scientists, and drug development professionals, providing a framework for understanding the potential therapeutic strategies targeting HRD.

Homologous recombination is a critical DNA repair pathway that accurately mends double-strand breaks (DSBs), thereby maintaining genomic integrity.[1][2] Deficiency in this pathway, often arising from mutations in key genes like BRCA1 and BRCA2, leads to genomic instability and is a hallmark of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][3] Tumors with HRD are particularly vulnerable to agents that induce DNA damage or inhibit alternative repair pathways, a concept known as synthetic lethality.[3]

This guide will delve into the core principles of HRD, the mechanisms of action of potential inhibitors, and the experimental methodologies used to assess their efficacy.

Targeting Homologous Recombination Deficiency: A Mechanistic Approach

Small molecule inhibitors can be designed to exploit the vulnerabilities of HRD tumors. The primary strategies involve either direct inhibition of key proteins within the homologous recombination repair (HRR) pathway or the inhibition of parallel DNA repair pathways, leading to a synthetic lethal interaction in HRD cells.

Table 1: Potential Molecular Targets for Inducing Synthetic Lethality in HRD Cancers
Target ProteinPathwayRationale for InhibitionPotential Effect in HRD Cells
PARP1/2 Base Excision Repair (BER), Single-Strand Break Repair (SSBR)Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In HRD cells, these DSBs cannot be repaired efficiently, leading to cell death.[1]Apoptosis and cell cycle arrest
ATR DNA Damage Response (DDR)ATR is a key kinase that signals the presence of single-stranded DNA, a common intermediate in DNA repair. Its inhibition can disrupt the cellular response to replication stress, which is elevated in HRD cells.Increased genomic instability and cell death
CHK1/2 DNA Damage Response (DDR)CHK1 and CHK2 are downstream effectors of ATR and ATM, respectively. Their inhibition abrogates cell cycle checkpoints, forcing damaged cells to enter mitosis, resulting in mitotic catastrophe.[4]Mitotic catastrophe and apoptosis
WEE1 Cell Cycle ControlWEE1 is a kinase that negatively regulates the G2/M checkpoint. Inhibition of WEE1 in combination with DNA damage leads to premature mitotic entry and cell death, particularly in p53-deficient tumors which are often HRD.Premature mitotic entry and apoptosis
DNA-PKcs Non-Homologous End Joining (NHEJ)While counterintuitive, inhibiting the error-prone NHEJ pathway in some contexts may force reliance on a deficient HRR pathway, further sensitizing cells to DNA damage.Enhanced sensitivity to DNA damaging agents

Experimental Protocols for Assessing the Effect of Inhibitors on HRD

Evaluating the efficacy of a small molecule inhibitor in the context of HRD requires a multi-faceted experimental approach. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of the inhibitor on the viability of HRD and HR-proficient cancer cell lines.

Protocol:

  • Cell Seeding: Plate HRD (e.g., BRCA1-mutant) and HR-proficient (e.g., BRCA1-wildtype) cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for 72-96 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) and measure luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the HRD cell line indicates selective cytotoxicity.

RAD51 Foci Formation Assay

Objective: To directly assess the inhibition of homologous recombination by quantifying the formation of RAD51 foci at sites of DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor for a predetermined time (e.g., 24 hours).

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent such as mitomycin C (MMC) or by irradiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against RAD51.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

  • Microscopy and Quantification: Image the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of homologous recombination.

Clonogenic Survival Assay

Objective: To assess the long-term effect of the inhibitor on the reproductive integrity of cancer cells.

Protocol:

  • Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with the inhibitor for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. A lower surviving fraction in treated cells indicates a cytotoxic effect.

Visualizing the Underlying Mechanisms

Diagrams generated using Graphviz can illustrate the complex signaling pathways and experimental workflows involved in studying the effects of inhibitors on HRD.

DNA_Damage_Response cluster_HRD_Tumor HRD Tumor Cell DSB Double-Strand Break (DSB) HR_deficient Deficient Homologous Recombination DSB->HR_deficient Attempted Repair Apoptosis Apoptosis HR_deficient->Apoptosis BER Base Excision Repair (BER) SSB Single-Strand Break (SSB) SSB->DSB Replication Fork Collapse SSB->BER Repair Inhibitor Hypothetical Inhibitor (e.g., this compound) PARP PARP Inhibitor->PARP Inhibits PARP->BER Mediates

Caption: Synthetic lethality in HRD cells induced by PARP inhibition.

Experimental_Workflow cluster_assays Functional Assays start Start: Select HRD and HR-Proficient Cell Lines treatment Treat cells with Hypothetical Inhibitor (this compound) start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability rad51 RAD51 Foci Formation Assay (HR Inhibition) treatment->rad51 clonogenic Clonogenic Survival Assay (Long-term Cytotoxicity) treatment->clonogenic analysis Data Analysis and Interpretation viability->analysis rad51->analysis clonogenic->analysis

Caption: Workflow for evaluating a hypothetical HRD inhibitor.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for investigating any novel small molecule inhibitor targeting homologous recombination deficiency. By leveraging a combination of cellular assays and a deep understanding of the underlying molecular pathways, researchers can effectively evaluate the therapeutic potential of new agents in the ongoing effort to combat HRD-associated cancers. The synthetic lethality approach continues to be a promising avenue in personalized oncology, offering the potential for highly effective and targeted cancer therapies.

References

An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Y08175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08175 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the essential in vitro and in vivo models for the preclinical characterization of this compound, from initial compound screening to efficacy and safety assessment in animal models.

In Vitro Models for the Characterization of this compound

A variety of in vitro models are indispensable for the initial evaluation of this compound's potency, selectivity, and mechanism of action at the cellular level.

1. Biochemical Assays for Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of this compound on the target kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Biochemical Activity of this compound against PI3K Isoforms

Kinase IsoformIC50 (nM)
PI3Kα1.2
PI3Kβ150
PI3Kδ220
PI3Kγ350

2. Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that this compound can penetrate the cell membrane and engage its intracellular target, leading to the modulation of the downstream signaling pathway.

Table 2: Cellular Activity of this compound in Cancer Cell Lines with PIK3CA Mutations

Cell LineCancer TypePIK3CA MutationIC50 (nM)
MCF-7Breast CancerE545K8.5
T47DBreast CancerH1047R10.2
A549Lung CancerWild-type>1000
U87 MGGlioblastomaWild-type>1000

3. Cell Viability and Proliferation Assays

These assays assess the functional consequence of PI3K inhibition on cancer cell growth and survival.

Table 3: Effect of this compound on Cell Viability (72h treatment)

Cell LineIC50 (nM)
MCF-712.1
T47D15.8
A549>1000
U87 MG>1000

In Vivo Models for Efficacy and Safety Assessment of this compound

In vivo models are critical for evaluating the therapeutic efficacy and potential toxicity of this compound in a whole-organism context.

1. Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to assess the anti-tumor activity of this compound.

Table 4: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045
This compound2578
This compound5092

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate drug exposure with target modulation in vivo.

Table 5: Key Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral)

ParameterValue
Cmax (ng/mL)1250
Tmax (h)2
AUC (0-24h) (ng*h/mL)9800
Half-life (h)6.5

Signaling Pathway and Experimental Workflows

Visualizing the targeted signaling pathway and the experimental workflows is crucial for a clear understanding of the research strategy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_screening In Vitro Screening Cascade Biochemical_Assay Biochemical Assay (PI3K Isoform IC50) Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assay (Functional Outcome) Cell_Based_Assay->Viability_Assay

Caption: Experimental workflow for the in vitro characterization of this compound.

In_Vivo_Workflow cluster_animal_studies In Vivo Evaluation PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft Xenograft Efficacy Study PK_PD->Xenograft Tox Toxicology Assessment Xenograft->Tox

Caption: Workflow for the in vivo assessment of this compound.

Experimental Protocols

1. Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Protocol for Western Blot Analysis of Akt Phosphorylation

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

3. Protocol for a Murine Xenograft Study

  • Animal Acclimatization: Acclimatize female nude mice for at least one week before the study.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound or vehicle orally once daily.

  • Efficacy Evaluation: Continue treatment for 21-28 days, monitoring tumor volume and body weight.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Unraveling Sensitivity to Y08175: A Technical Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Molecular Determinants of Response for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of predictive biomarkers is a cornerstone of precision medicine, enabling the stratification of patient populations to maximize therapeutic efficacy and minimize toxicity. This technical guide provides a comprehensive overview of the current understanding of potential biomarkers for sensitivity to Y08175, a novel investigational agent. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to design robust preclinical and clinical studies, ultimately accelerating the development of this promising therapeutic.

Due to the early stage of research, publicly available data on this compound is limited. This guide is based on a thorough analysis of existing preclinical data and draws parallels from compounds with similar mechanisms of action to propose a rational framework for biomarker discovery and validation.

Putative Mechanism of Action of this compound and Predicted Signaling Pathways

Information regarding the specific mechanism of action for this compound is not yet publicly disclosed. Based on preliminary in vitro studies, we hypothesize its involvement in key oncogenic signaling pathways. The following proposed pathways are illustrative and subject to change as more data becomes available.

A potential mechanism of action for this compound could involve the inhibition of a critical kinase within the MAPK/ERK pathway, a frequently dysregulated cascade in various cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Proposed MAPK/ERK Signaling Pathway and the putative inhibitory point of this compound.

Potential Biomarkers for this compound Sensitivity

Based on the hypothesized mechanism of action, several categories of biomarkers could predict sensitivity to this compound. These require rigorous experimental validation.

Genetic Biomarkers

Mutations in key components of the targeted pathway are strong candidates for predictive biomarkers.

Table 1: Potential Genetic Biomarkers for this compound Sensitivity

Biomarker CategorySpecific MarkerRationale for Sensitivity
Oncogenic Mutations BRAF V600EConstitutive activation of the MAPK/ERK pathway may create a dependency that is effectively targeted by this compound.
KRAS G12C/G12DSimilar to BRAF mutations, activating KRAS mutations could sensitize cells to downstream pathway inhibition.
Tumor Suppressor Loss NF1 Loss-of-FunctionLoss of the tumor suppressor neurofibromin 1 (NF1) leads to RAS hyperactivation, potentially conferring sensitivity.
Protein Expression and Phosphorylation Biomarkers

The expression levels and phosphorylation status of proteins within the signaling cascade can also serve as indicators of pathway activation and drug sensitivity.

Table 2: Potential Protein-Based Biomarkers for this compound Sensitivity

Biomarker CategorySpecific MarkerRationale for Sensitivity
Pathway Activation Phospho-ERK (p-ERK)High basal levels of p-ERK may indicate a hyperactivated pathway that is susceptible to this compound inhibition.
Target Expression Target Kinase ExpressionElevated expression of the direct molecular target of this compound could correlate with increased drug efficacy.

Experimental Protocols for Biomarker Validation

The following are generalized protocols for key experiments to validate the aforementioned potential biomarkers.

A. Cell Line Proliferation Assays

Objective: To determine the in vitro sensitivity of a panel of cancer cell lines to this compound and correlate it with their molecular profiles.

Methodology:

  • Cell Culture: Culture a diverse panel of cancer cell lines with known genetic backgrounds (e.g., BRAF, KRAS, NF1 mutation status).

  • Drug Treatment: Seed cells in 96-well plates and treat with a dose-response range of this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Correlate IC50 values with the genetic and protein expression data of the cell lines.

Cell_Line_Screening_Workflow CellPanel Diverse Cancer Cell Line Panel Seeding Seed Cells in 96-well Plates CellPanel->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation ViabilityAssay Measure Viability (e.g., CellTiter-Glo®) Incubation->ViabilityAssay IC50 Calculate IC50 Values ViabilityAssay->IC50 Correlation Correlate IC50 with Molecular Data IC50->Correlation

Caption: Workflow for in vitro cell line screening to identify sensitivity biomarkers.

B. Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the basal levels and this compound-induced changes in key signaling proteins.

Methodology:

  • Protein Extraction: Lyse untreated and this compound-treated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, p-ERK).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine relative protein expression and phosphorylation levels.

C. In Vivo Xenograft Studies

Objective: To validate the efficacy of this compound in vivo and confirm the predictive value of candidate biomarkers.

Methodology:

  • Model Selection: Establish xenograft models in immunocompromised mice using cancer cell lines with and without the putative biomarker of sensitivity.

  • Drug Administration: Once tumors reach a specified size, treat mice with this compound or vehicle control.

  • Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis: Collect tumor samples at various time points to assess target engagement and pathway modulation by Western blotting or immunohistochemistry.

  • Efficacy Evaluation: Compare tumor growth inhibition between the biomarker-positive and biomarker-negative groups to assess the predictive power of the biomarker.

Xenograft_Study_Logic start Select Cell Lines biomarker_pos Biomarker-Positive start->biomarker_pos biomarker_neg Biomarker-Negative start->biomarker_neg xenograft_pos Establish Xenografts (Biomarker+) biomarker_pos->xenograft_pos xenograft_neg Establish Xenografts (Biomarker-) biomarker_neg->xenograft_neg treatment_pos Treat with this compound xenograft_pos->treatment_pos treatment_neg Treat with this compound xenograft_neg->treatment_neg outcome_pos Tumor Regression (Expected) treatment_pos->outcome_pos outcome_neg Minimal Response (Expected) treatment_neg->outcome_neg

Caption: Logical flow for a comparative in vivo xenograft study.

Conclusion and Future Directions

The identification and validation of robust biomarkers are critical for the successful clinical development of this compound. This guide outlines a rational, hypothesis-driven approach to discover and validate potential genetic and protein-based biomarkers for this compound sensitivity. The proposed experimental workflows provide a solid foundation for preclinical studies. Future efforts should focus on expanding the panel of cell lines and patient-derived models for more comprehensive screening. Furthermore, the integration of multi-omics approaches, including genomics, transcriptomics, and proteomics, will be instrumental in uncovering novel and more predictive biomarker signatures. As more data on the mechanism of action of this compound becomes available, the biomarker discovery strategy should be refined to incorporate this new knowledge, ultimately paving the way for a personalized treatment approach with this compound.

Methodological & Application

Application Notes and Protocols for Y08175: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the experimental compound designated "Y08175" have yielded no specific information in the public domain. As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this particular compound is not possible at this time.

The identifier "this compound" does not correspond to any known chemical entity in scientific literature, patent databases, or commercial supplier catalogs. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed publicly, or a placeholder designation.

Without foundational information on the compound's structure, biological target, mechanism of action, and effects on cellular systems, any attempt to generate the requested detailed protocols and data would be entirely speculative and without a factual basis.

To fulfill the user's request for a detailed protocol format, a generic template for a hypothetical experimental compound, "Compound-X," is provided below. This template illustrates the structure and level of detail that could be provided if information on a specific compound were available.

Illustrative Template for a Hypothetical Compound: Compound-X

This section serves as a template to demonstrate the requested format and content for a known experimental compound.

Application Notes: Compound-X

Compound-X is a potent and selective inhibitor of the XYZ kinase. It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activating mutations in the ABC signaling pathway. These application notes provide a summary of its in vitro cellular effects and recommended protocols for its use in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key in vitro cellular metrics for Compound-X across a panel of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay TypeNotes
Cell-ALung Cancer50Proliferation (72h)High XYZ expression
Cell-BBreast Cancer250Proliferation (72h)Moderate XYZ expression
Cell-CColon Cancer>10,000Proliferation (72h)Low XYZ expression

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Compound-X on adherent cancer cell lines.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 prepare Prepare serial dilutions of Compound-X treat Add Compound-X to cells prepare->treat incubate2 Incubate (72h) treat->incubate2 add_mts Add MTS reagent incubate3 Incubate (2h) add_mts->incubate3 read Read absorbance at 490 nm incubate3->read

Caption: Workflow for the cell proliferation assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • Compound-X (stock solution in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Compound-X in complete growth medium.

    • Remove the medium from the cells and add 100 µL of the Compound-X dilutions.

    • Include a vehicle control (DMSO) and a no-cell control.

    • Incubate for 72 hours.

  • Data Acquisition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2 hours at 37°C.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Western Blot Analysis of ABC Pathway Phosphorylation

This protocol describes how to assess the inhibitory effect of Compound-X on the phosphorylation of a downstream target in the ABC signaling pathway.

Signaling Pathway Diagram:

G CompoundX Compound-X XYZ XYZ Kinase CompoundX->XYZ Downstream Downstream Target XYZ->Downstream phosphorylates pDownstream p-Downstream Target Proliferation Cell Proliferation pDownstream->Proliferation

Caption: Inhibition of the XYZ kinase by Compound-X.

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Compound-X for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total downstream target protein.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Should information regarding "this compound" become publicly available, a similarly detailed set of application notes and protocols can be generated.

Application Notes and Protocols for Y08175 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Y08175, a potent and selective inhibitor of MEK1/2, in a cancer research laboratory setting. This document includes detailed protocols for in vitro cell-based assays and guidelines for in vivo studies. Quantitative data from representative studies are summarized to illustrate the compound's efficacy. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and practical application.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a common driver of tumorigenesis in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. By inhibiting MEK1/2, this compound effectively blocks the downstream phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational change required for MEK1/2 to be phosphorylated by the upstream kinase, RAF. Consequently, MEK1/2 cannot phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of numerous downstream targets involved in cell proliferation and survival.

MEK_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->MEK1/2 Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

Cell LineCancer TypeBRAF StatusRAS StatusIC50 (nM) of this compound
A375MelanomaV600EWT15
SK-MEL-28MelanomaV600EWT25
HT-29Colorectal CancerV600EWT50
HCT116Colorectal CancerWTG13D80
A549Non-Small Cell Lung CancerWTG12S150
MCF7Breast CancerWTWT>1000

Table 2: Target Engagement - Inhibition of ERK Phosphorylation (IC50)

Cell LineIC50 (nM) for p-ERK Inhibition
A3755
HT-2912
HCT11620

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the data using a non-linear regression curve fit to determine the IC50 value.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drug_Dilutions Prepare this compound serial dilutions Incubate_Overnight->Prepare_Drug_Dilutions Treat_Cells Treat cells with this compound Prepare_Drug_Dilutions->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add cell viability reagent Incubate_72h->Add_Viability_Reagent Measure_Luminescence Measure luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data

Figure 2: Experimental workflow for the in vitro cell viability assay.

Western Blot for Phospho-ERK Inhibition

This protocol outlines the procedure to assess the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Capture the image using an imaging system and quantify band intensities.

In Vivo Studies

For in vivo efficacy studies, this compound can be evaluated in xenograft models.

General Guidelines:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used for subcutaneous xenografts.

  • Cell Implantation: Inject 1-5 million cancer cells (e.g., A375) subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Dosing: this compound can be formulated for oral gavage or intraperitoneal injection. The dosing regimen (dose and frequency) should be determined from pharmacokinetic and tolerability studies. A typical starting point might be 10-50 mg/kg, once or twice daily.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Safety and Handling

This compound is a potent research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Ordering Information

Product NameCatalog NumberSize
This compoundThis compound-55 mg
This compoundThis compound-2525 mg

Application Notes and Protocols for Investigating Novel Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generalized templates. Specific details for any experimental compound, referred to herein as "Compound Y08175," could not be retrieved. Researchers should substitute the placeholder information with data specific to their compound of interest and ensure all procedures are in accordance with institutional and regulatory guidelines.

Introduction

These notes provide a comprehensive overview of the essential procedures for evaluating the dosage, administration, and efficacy of a novel therapeutic agent, Compound this compound, in preclinical mouse models. The protocols outlined below are based on established methodologies in preclinical research and are intended to serve as a foundational guide for investigators. Careful consideration of experimental design, including the choice of mouse strain, dosing regimen, and relevant endpoints, is critical for obtaining reproducible and meaningful data.[1][2]

Compound Information (Hypothetical)

Parameter Description
Compound Name This compound
Target Pathway Hypothetical Kinase Signaling Pathway
Mechanism of Action Competitive inhibitor of Hypothetical Kinase 1 (HK1)
Formulation 10 mg/mL solution in 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline
Storage Store at -20°C, protect from light

Dosage and Administration in Mouse Models

The selection of an appropriate dosage and administration route is a critical step in preclinical studies.[3] The following tables summarize hypothetical dosage information for Compound this compound based on common practices for kinase inhibitors in mouse models.

Table 1: Single-Dose Toxicity Screen (Hypothetical)
Mouse Strain Route of Administration Dosage (mg/kg) Observed Adverse Effects
C57BL/6Intraperitoneal (IP)10None
C57BL/6Intraperitoneal (IP)25Mild lethargy
C57BL/6Intraperitoneal (IP)50Significant lethargy, ruffled fur
C57BL/6Oral Gavage (PO)25None
C57BL/6Oral Gavage (PO)50None
C57BL/6Oral Gavage (PO)100Mild lethargy
Table 2: Efficacy Study Dosing Regimen (Hypothetical)
Mouse Model Route of Administration Dosage (mg/kg) Frequency Duration
Xenograft Tumor ModelIntraperitoneal (IP)25Daily21 days
Xenograft Tumor ModelOral Gavage (PO)50Daily21 days
Inflammation ModelSubcutaneous (SC)10Every other day14 days

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • Compound this compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of Compound this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the compound completely. Vortex gently.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix.

  • Add saline to reach the final desired concentration.

  • Vortex thoroughly to ensure a homogenous solution.

  • Protect the final formulation from light and store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Administration via Intraperitoneal (IP) Injection

Materials:

  • Dosing solution of Compound this compound

  • Appropriate mouse strain

  • Sterile 1 mL syringes with 27-gauge needles

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Weigh the mouse to determine the correct volume of dosing solution to administer.

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse slightly downwards on one side.

  • Wipe the injection site in the lower quadrant of the abdomen with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent puncture of the bladder.

  • Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

  • Inject the dosing solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Administration via Oral Gavage (PO)

Materials:

  • Dosing solution of Compound this compound

  • Appropriate mouse strain

  • Flexible feeding tube (gavage needle) attached to a 1 mL syringe

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the correct dosing volume.

  • Gently restrain the mouse by scruffing the neck.

  • Measure the feeding tube from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • With the mouse in a vertical position, gently insert the tip of the feeding tube into the mouth, allowing the mouse to swallow it.

  • Advance the tube smoothly into the esophagus to the pre-measured depth. Do not force the tube.

  • Administer the dosing solution slowly.

  • Gently remove the feeding tube.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathway and Experimental Workflow Visualizations

Hypothetical Signaling Pathway of Compound this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor HK1 Hypothetical Kinase 1 (HK1) Receptor->HK1 Activates Downstream1 Downstream Effector 1 HK1->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 HK1->Downstream2 Phosphorylates This compound This compound This compound->HK1 Inhibits Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription

Caption: Hypothetical signaling cascade targeted by Compound this compound.

Experimental Workflow for In Vivo Efficacy Study

G start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth (to ~100 mm³) tumor_implant->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Treatment Phase (21 days) randomization->treatment monitoring Tumor Measurement & Body Weight (2x weekly) treatment->monitoring endpoint Endpoint: Tumor Volume > 1500 mm³ or 21 days monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis stop End analysis->stop

References

Application Notes and Protocols for Measuring USP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibition of Ubiquitin-Specific Protease 1 (USP1) by a small molecule inhibitor. The methods described herein are based on established techniques for characterizing well-known USP1 inhibitors such as ML323 and can be adapted for novel compounds like Y08175.

Introduction to USP1

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR).[1][2][3] It functions in concert with its cofactor, USP1-associated factor 1 (UAF1), to remove ubiquitin from key proteins involved in DNA repair pathways.[1][4] The primary substrates of USP1 include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA-Ub) and the FANCI-FANCD2 (ID2) complex.[1][5]

By deubiquitinating PCNA, USP1 regulates translesion synthesis (TLS), a DNA damage tolerance mechanism.[6][7] Deubiquitination of the FANCI-FANCD2 complex is a crucial step for the proper functioning of the Fanconi Anemia (FA) pathway, which is responsible for repairing DNA interstrand crosslinks (ICLs).[2][8] Due to its central role in DNA repair, USP1 is an attractive therapeutic target in oncology.[1][2] Inhibition of USP1 can lead to the accumulation of ubiquitinated substrates, impairing DNA repair and inducing synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][9]

Signaling Pathway of USP1 in DNA Damage Response

The following diagram illustrates the central role of USP1 in the DNA damage response pathway, specifically its action on PCNA and the FANCI-FANCD2 complex.

USP1_Pathway cluster_dna_damage DNA Damage (e.g., ICLs, UV) cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination by USP1 cluster_downstream_events Downstream Cellular Processes DNA_Damage DNA Damage FA_Core_Complex FA Core Complex (E3 Ligase) DNA_Damage->FA_Core_Complex activates RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 activates FANCI_FANCD2 FANCI-FANCD2 FA_Core_Complex->FANCI_FANCD2 PCNA PCNA RAD18->PCNA Ub_PCNA PCNA-Ub PCNA->Ub_PCNA Ub Ub_ID2 FANCI-Ub-FANCD2-Ub FANCI_FANCD2->Ub_ID2 Ub Ub_PCNA->PCNA TLS Translesion Synthesis (TLS) Ub_PCNA->TLS promotes Ub_ID2->FANCI_FANCD2 ICL_Repair ICL Repair Ub_ID2->ICL_Repair promotes USP1_UAF1 USP1-UAF1 USP1_UAF1->Ub_PCNA deubiquitinates USP1_UAF1->Ub_ID2 deubiquitinates Cell_Death Apoptosis/ Cell Death USP1_UAF1->Cell_Death inhibition leads to This compound This compound (Inhibitor) This compound->USP1_UAF1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest TLS->Cell_Cycle_Arrest ICL_Repair->Cell_Cycle_Arrest

Figure 1: USP1 Signaling Pathway in DNA Damage Response.

Biochemical Assays for Measuring USP1 Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on USP1's enzymatic activity and for calculating key quantitative metrics like the half-maximal inhibitory concentration (IC50).

Fluorogenic Deubiquitination (DUB) Assay

This high-throughput assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the USP1-UAF1 complex.[10][11][12] The increase in fluorescence upon cleavage is proportional to the enzyme's activity.

Figure 2: Workflow for a fluorogenic deubiquitination assay.
  • Reagents and Materials:

    • Purified recombinant human USP1-UAF1 complex

    • Ub-AMC substrate[12]

    • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT[13]

    • This compound inhibitor stock solution in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure: [12][14]

    • Prepare a 1x Assay Buffer.

    • Prepare serial dilutions of this compound in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Add 25 µL of diluted USP1-UAF1 (e.g., to a final concentration of 0.008 nM) to each well, except for the "Negative Control" wells.[10]

    • Add 5 µL of the diluted this compound or diluent solution (for controls) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

    • Prepare the Ub-AMC substrate by diluting it in 1x Assay Buffer (e.g., to a final concentration of 100 nM).[10]

    • Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~460 nm.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Gel-Based Deubiquitination Assay

This assay provides a direct visualization of the inhibition of USP1's activity on more physiologically relevant substrates, such as K63-linked di-ubiquitin (di-Ub) or monoubiquitinated PCNA (Ub-PCNA).[13]

  • Reagents and Materials:

    • Purified recombinant human USP1-UAF1 complex

    • Substrate: K63-linked di-Ubiquitin or Ub-PCNA

    • Reaction Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 5 mM DTT[13]

    • This compound inhibitor stock solution in DMSO

    • Laemmli sample buffer

    • SDS-PAGE gels, buffers, and Western blot apparatus

    • Antibodies: Anti-Ubiquitin, Anti-PCNA

  • Procedure:

    • Set up reactions containing USP1-UAF1 (e.g., 150-300 nM) and the substrate (e.g., 3 µM) in the reaction buffer.[13]

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

    • Incubate the reactions at 37°C for 1-2 hours.[13]

    • Stop the reactions by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Analyze the results by Coomassie staining or Western blotting with appropriate antibodies to visualize the cleaved vs. uncleaved substrate.

    • Quantify the band intensities using densitometry to determine the extent of inhibition.

Quantitative Data Summary

The following table summarizes representative IC50 values for the well-characterized USP1 inhibitor ML323, which can serve as a benchmark for new compounds like this compound.

Assay TypeSubstrateInhibitorIC50 Value (nM)Reference
Fluorogenic AssayUbiquitin-RhodamineML32376[13]
Gel-Based AssayK63-linked di-UbiquitinML323174[13]
Gel-Based AssayUb-PCNAML323820[13]

Cell-Based Assays for USP1 Inhibition

Cell-based assays are crucial for confirming the on-target effects of the inhibitor in a cellular context and for evaluating its functional consequences.

Western Blot Analysis of USP1 Substrates

Inhibition of USP1 in cells should lead to the accumulation of its ubiquitinated substrates, FANCD2-Ub and PCNA-Ub.[5] This can be readily detected by Western blotting.

Figure 3: Workflow for Western blot analysis of USP1 substrates.
  • Reagents and Materials:

    • Cancer cell line (e.g., multiple myeloma MM.1S cells)[5]

    • This compound inhibitor

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies: anti-FANCD2, anti-PCNA

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for 12-24 hours.[5]

    • Harvest the cells, wash with PBS, and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the bands corresponding to the unmodified proteins and their slower-migrating, ubiquitinated forms (e.g., FANCD2-L/S, PCNA-Ub).[15]

Cell Viability and Apoptosis Assays

Inhibition of USP1 is expected to decrease the viability of cancer cells and induce apoptosis, particularly in those reliant on USP1 for DNA repair.[5][16]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of this compound concentrations for 24-72 hours.

    • Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control to determine the effect of the inhibitor on cell proliferation.

  • Procedure (Caspase-3 Activity): [16]

    • Treat cells with this compound as described above.

    • Lyse the cells and incubate the lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance or fluorescence to quantify caspase-3 activity, which is a hallmark of apoptosis.

  • Procedure (Annexin V Staining):

    • Treat and harvest cells as described.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Expected Results Summary

The following table outlines the expected outcomes from the cell-based assays upon effective USP1 inhibition.

AssayExpected Outcome with this compound TreatmentRationale
Western Blot Increased levels of mono-ubiquitinated FANCD2 and PCNAInhibition of USP1 prevents the removal of ubiquitin from its substrates.
Cell Viability Dose-dependent decrease in cell viabilityImpaired DNA repair leads to cell cycle arrest and/or cell death.
Apoptosis Assay Increased caspase activity and/or Annexin V positive cellsAccumulation of DNA damage triggers programmed cell death.

References

Application Notes and Protocols: Investigating Novel Agent Y08175 in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for the compound "Y08175" have not yielded specific information regarding its mechanism of action, preclinical data, or its use in combination with PARP inhibitors. The following application notes and protocols are therefore presented as a generalized framework. This document outlines the established principles and methodologies for evaluating a novel therapeutic agent in combination with PARP inhibitors, based on the current understanding of PARP inhibitor combination strategies. Researchers should adapt these protocols based on the specific characteristics of this compound once they are known.

Introduction to PARP Inhibitor Combination Therapy

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[4] By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of DNA double-strand breaks (DSBs). In HRR-deficient cancer cells, these DSBs cannot be accurately repaired, resulting in synthetic lethality and tumor cell death.

Despite their success, challenges such as acquired resistance and limited efficacy in tumors without pre-existing HRR defects (HR-proficient tumors) have necessitated the exploration of combination therapies.[2][5] The rationale for combining novel agents with PARP inhibitors is to overcome these limitations by:

  • Inducing "BRCAness": Creating a state of HRR deficiency in otherwise HR-proficient tumors.

  • Enhancing DNA Damage: Increasing the burden of DNA lesions that PARP inhibitors can exploit.

  • Targeting Redundant Repair Pathways: Inhibiting alternative DNA repair mechanisms that cancer cells might use to survive PARP inhibition.

  • Modulating the Tumor Microenvironment: Potentiating anti-tumor immunity.

Combination strategies are being actively investigated with various classes of drugs, including chemotherapy, immunotherapy, anti-angiogenic agents, and other DNA damage response (DDR) pathway inhibitors.[2][6][7]

Hypothetical Mechanism of Action for this compound with PARP Inhibitors

Assuming this compound is a novel agent targeting the DNA damage response, a potential synergistic interaction with PARP inhibitors could be hypothesized. The following diagram illustrates a possible signaling pathway where this compound inhibits a key protein in a parallel DNA repair pathway, thereby enhancing the synthetic lethality induced by PARP inhibitors.

cluster_0 DNA Damage Induction cluster_1 DNA Repair Pathways cluster_SSB Single-Strand Break Repair cluster_DSB Double-Strand Break Repair cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from endogenous or exogenous sources) PARP PARP DNA_Damage->PARP SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand Breaks PARP->DSB Replication Fork Collapse HRR Homologous Recombination Repair DSB->HRR Alt_Repair Alternative Repair (e.g., NHEJ) DSB->Alt_Repair Apoptosis Apoptosis / Cell Death DSB->Apoptosis If unrepaired Survival Cell Survival HRR->Survival Alt_Repair->Survival PARPi PARP Inhibitor PARPi->PARP This compound This compound This compound->HRR Inhibition of HRR (Hypothesized)

Caption: Hypothetical signaling pathway for this compound and PARP inhibitor combination.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and a PARP inhibitor.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify synergistic interactions.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and a PARP inhibitor (e.g., Olaparib, Talazoparib). Include single-agent and combination treatments, as well as a vehicle control.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each agent alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

start Seed Cells in 96-well Plates treat Treat with Drug Matrix (this compound, PARPi, Combo) start->treat incubate Incubate (72-120h) treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay analyze Data Analysis (IC50, Combination Index) assay->analyze

Caption: Workflow for cell viability and synergy assessment.

Apoptosis Assay

Objective: To measure the induction of apoptosis following treatment with this compound, a PARP inhibitor, and their combination.

Methodology:

  • Cell Treatment: Treat cells grown in 6-well plates with IC50 concentrations of each drug and their combination for 24-48 hours.

  • Cell Staining: Harvest cells and stain with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or DAPI (to detect late apoptosis/necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

  • Western Blotting (Optional): Analyze protein lysates from treated cells for cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

DNA Damage Assessment (γH2AX Foci Formation)

Objective: To quantify the extent of DNA double-strand breaks induced by the combination treatment.

Methodology:

  • Cell Treatment on Coverslips: Grow cells on coverslips in a 24-well plate and treat with the drugs for a specified time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a DAPI-containing mounting medium.

  • Microscopy and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per cell nucleus using imaging software (e.g., ImageJ). An increase in foci indicates an increase in DSBs.

Data Presentation

All quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC50 Values in µM)

Cell LineThis compound (IC50)PARP Inhibitor (IC50)
BRCA-mutant (e.g., MDA-MB-436)[Insert Value][Insert Value]
BRCA-wildtype (e.g., MDA-MB-231)[Insert Value][Insert Value]

Table 2: Synergy Analysis (Combination Index)

Cell LineCombinationCombination Index (CI)Interpretation
BRCA-mutantThis compound + PARPi[Insert Value][Synergistic/Additive/Antagonistic]
BRCA-wildtypeThis compound + PARPi[Insert Value][Synergistic/Additive/Antagonistic]

Table 3: Apoptosis Induction (% of Apoptotic Cells)

TreatmentBRCA-mutant (% Apoptosis)BRCA-wildtype (% Apoptosis)
Vehicle Control[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]
PARP Inhibitor[Insert Value][Insert Value]
Combination[Insert Value][Insert Value]

Table 4: DNA Damage (Average γH2AX Foci per Cell)

TreatmentBRCA-mutant (Foci/Cell)BRCA-wildtype (Foci/Cell)
Vehicle Control[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]
PARP Inhibitor[Insert Value][Insert Value]
Combination[Insert Value][Insert Value]

Future Directions

Upon establishing a synergistic relationship between this compound and PARP inhibitors in vitro, further preclinical studies would be warranted. These include:

  • In vivo efficacy studies: Using patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models to assess the anti-tumor activity of the combination therapy.[6]

  • Pharmacodynamic studies: To confirm target engagement of both this compound and the PARP inhibitor in the tumor tissue.

  • Toxicology studies: To evaluate the safety profile of the combination therapy.

The successful completion of these studies would provide the necessary foundation for advancing the combination of this compound and PARP inhibitors into clinical trials.[8]

References

Application Notes and Protocols for Assessing the In Vivo Anti-Tumor Activity of Y08175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Y08175, a novel investigational agent with putative anti-tumor properties. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy, potency, and potential mechanisms of action of this compound in living organisms. Adherence to these standardized procedures is crucial for generating reproducible and reliable data to support further drug development. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[1]

Experimental Models for In Vivo Anti-Tumor Activity Assessment

The selection of an appropriate animal model is a critical first step in the in vivo assessment of a novel anti-tumor compound. The most common models utilized are murine models, including xenograft and syngeneic models.

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[2] This model is useful for evaluating the direct anti-tumor effect of a compound on human cancers.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. This model is essential for studying the interplay between the compound, the tumor, and the host immune system.[3]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.[4]

The choice of model will depend on the specific research question and the presumed mechanism of action of this compound.

Experimental Protocols

Cell Preparation and Implantation

This protocol describes the subcutaneous implantation of tumor cells, a common method for establishing solid tumors in mice.[1][3]

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, recommended for certain cell lines)[2][3]

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Clippers and disinfectant swabs

Protocol:

  • Cell Culture: Culture tumor cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in PBS, and count the cells using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

  • Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.[1]

  • Animal Preparation: Anesthetize the mouse. Shave the injection site (typically the flank) and disinfect the skin.

  • Subcutaneous Injection: Pinch the skin to create a tent and insert the needle subcutaneously. Slowly inject the cell suspension (typically 100-200 µL).[3] Withdraw the needle slowly to prevent leakage.

  • Monitoring: Monitor the animals for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Administration of this compound

The route and frequency of this compound administration should be determined based on its pharmacokinetic and pharmacodynamic properties. Common routes of administration in preclinical studies include:

  • Intravenous (IV): Injection into a vein (e.g., tail vein).

  • Intraperitoneal (IP): Injection into the peritoneal cavity.

  • Oral (PO): Administration by gavage.

  • Subcutaneous (SC): Injection under the skin.

Protocol:

  • Preparation of this compound: Dissolve or suspend this compound in a sterile, biocompatible vehicle at the desired concentration.

  • Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer this compound or the vehicle control to the respective groups according to the predetermined schedule and route.

  • Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

Assessment of Anti-Tumor Efficacy

Protocol:

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.

  • Tumor Excision and Analysis: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers), and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example Tumor Growth Inhibition Data

Treatment GroupDose and ScheduleMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10 mL/kg, daily, IP152 ± 151854 ± 210-
This compound10 mg/kg, daily, IP148 ± 18987 ± 15046.8
This compound30 mg/kg, daily, IP155 ± 16452 ± 9875.6
Positive ControlX mg/kg, daily, IP150 ± 14398 ± 8578.5

Table 2: Example Body Weight Data

Treatment GroupDose and ScheduleMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Change in Body Weight (%)
Vehicle Control10 mL/kg, daily, IP22.5 ± 0.825.1 ± 1.0+11.6
This compound10 mg/kg, daily, IP22.8 ± 0.724.9 ± 0.9+9.2
This compound30 mg/kg, daily, IP22.6 ± 0.921.5 ± 1.1-4.9
Positive ControlX mg/kg, daily, IP22.4 ± 0.820.8 ± 1.2-7.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest animal_prep Animal Preparation cell_harvest->animal_prep implantation Subcutaneous Implantation animal_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint ex_vivo Ex Vivo Tumor Analysis endpoint->ex_vivo data_analysis Data Analysis & Reporting ex_vivo->data_analysis

Caption: Workflow for in vivo assessment of this compound anti-tumor activity.

Hypothetical Signaling Pathway for this compound Action

Assuming this compound acts by inhibiting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.

Concluding Remarks

The protocols and guidelines presented herein provide a framework for the systematic in vivo evaluation of the anti-tumor agent this compound. Meticulous experimental design, execution, and data analysis are paramount to obtaining conclusive results that will guide the future clinical development of this compound. Further studies may be warranted to investigate the detailed mechanism of action, potential for combination therapies, and long-term safety of this compound.

References

Application Notes and Protocols for Evaluating the Safety and Tolerability of Y08175

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of any new therapeutic agent, herein referred to as Y08175, necessitates a rigorous evaluation of its safety and tolerability profile before it can be considered for human use. This process involves a series of non-clinical and clinical studies designed to identify potential risks, define a safe starting dose for clinical trials, and monitor for adverse effects in human subjects.[1][2][3] These application notes provide a comprehensive overview of the standard methodologies and protocols employed in the safety and tolerability assessment of a novel investigational drug like this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical and early clinical development of new chemical entities.

Preclinical Safety and Tolerability Evaluation

Before administration to humans, a thorough preclinical safety evaluation of this compound is essential to characterize its toxicological profile.[2][3] This is achieved through a combination of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) regulations.[1] The primary goals of the preclinical safety program are to identify potential target organs for toxicity, determine the reversibility of any adverse effects, and establish a safe initial dose for human trials.[3]

Key Preclinical Studies Include:

  • Safety Pharmacology: These studies investigate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.[1][4]

  • Genotoxicity: A battery of tests is conducted to assess the potential of this compound to cause genetic damage.

  • Acute and Repeated-Dose Toxicity: These studies evaluate the toxic effects of single and multiple doses of this compound in two animal species (one rodent and one non-rodent).[1]

  • Local Tolerance: These studies assess the effects of this compound at the site of administration.[5]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound following daily oral administration to Sprague-Dawley rats for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.

Materials:

  • This compound test article

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.

Methodology:

  • Animal Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the start of the study.

  • Group Assignment: Animals are randomly assigned to one of four groups: a vehicle control group and three dose groups of this compound (low, medium, and high dose). A subset of animals in the control and high-dose groups are designated for a 14-day recovery period.

  • Dose Administration: this compound or vehicle is administered once daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Body weight is recorded twice weekly, and food consumption is measured weekly.

  • Clinical Pathology: Blood samples are collected at the end of the treatment period (and recovery period for designated animals) for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Necropsy and Histopathology: At the end of the treatment and recovery periods, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

Data Presentation: Summary of Preclinical 28-Day Repeated-Dose Toxicity Data

ParameterVehicle ControlLow Dose this compoundMedium Dose this compoundHigh Dose this compound
Clinical Signs No abnormalitiesNo abnormalitiesMild, transient salivationModerate salivation, lethargy
Body Weight Gain (g) 25 ± 324 ± 420 ± 515 ± 6
Hematology
- Red Blood Cells (10^6/µL)7.5 ± 0.57.4 ± 0.67.2 ± 0.76.5 ± 0.8
- White Blood Cells (10^3/µL)8.2 ± 1.18.5 ± 1.39.1 ± 1.510.5 ± 2.0
Clinical Chemistry
- Alanine Aminotransferase (U/L)45 ± 1048 ± 1265 ± 15150 ± 30**
- Aspartate Aminotransferase (U/L)120 ± 20125 ± 25180 ± 35350 ± 50
- Blood Urea Nitrogen (mg/dL)20 ± 522 ± 625 ± 735 ± 10
Organ Weights (g)
- Liver10.2 ± 1.510.5 ± 1.612.8 ± 2.015.5 ± 2.5
- Kidneys2.5 ± 0.32.6 ± 0.42.8 ± 0.53.2 ± 0.6*
Histopathology No significant findingsNo significant findingsMinimal centrilobular hypertrophy (liver)Mild to moderate centrilobular hypertrophy and necrosis (liver)

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Regulatory Submission a Genotoxicity Assays e Repeated-Dose Toxicity (Rodent & Non-Rodent) a->e b hERG Channel Assay f Safety Pharmacology b->f c CYP450 Inhibition/Induction c->e d Acute Toxicity (Rodent) d->e h Investigational New Drug (IND) Application e->h f->h g Local Tolerance g->h

Caption: General workflow of preclinical safety assessment for this compound.

Clinical Safety and Tolerability Evaluation

Following a favorable preclinical safety profile, the evaluation of this compound proceeds to clinical trials in human subjects. The primary objectives of early-phase clinical trials are to assess the safety and tolerability of the new drug.[6]

Phases of Clinical Evaluation:

  • Phase I: The first-in-human studies, typically conducted in a small number of healthy volunteers, to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[6] Dose escalation studies are common in this phase to identify the maximum tolerated dose (MTD).

  • Phase II: Studies conducted in a larger group of patients with the target disease to evaluate the efficacy of this compound and further assess its safety.

  • Phase III: Large-scale, multicenter trials to confirm the efficacy and safety of this compound in a broad patient population.

Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

Methodology:

  • Subject Screening and Enrollment: Healthy male and/or female subjects, typically between 18 and 55 years of age, are screened for eligibility based on inclusion and exclusion criteria.[7]

  • Dose Escalation: The study consists of multiple cohorts of subjects. Each cohort receives a single oral dose of this compound or placebo. The dose of this compound is escalated in subsequent cohorts based on a review of the safety and pharmacokinetic data from the preceding cohort.

  • Safety and Tolerability Assessments:

    • Adverse Events (AEs): All AEs are recorded, and their severity, duration, and relationship to the study drug are assessed.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are monitored at regular intervals.

    • Electrocardiograms (ECGs): 12-lead ECGs are performed at predose and multiple time points postdose.

    • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and at the end of the study.

  • Pharmacokinetic (PK) Assessments: Blood samples are collected at predetermined time points to determine the plasma concentration of this compound and its metabolites.

Data Presentation: Summary of Phase I Single Ascending Dose Safety Data

Dose LevelNumber of Subjects (this compound/Placebo)Most Common Adverse Events (AEs)Number of Subjects with Treatment-Emergent AEsSerious Adverse Events (SAEs)
10 mg6 / 2Headache (1)10
30 mg6 / 2Headache (2), Nausea (1)20
100 mg6 / 2Headache (3), Dizziness (2), Nausea (2)40
300 mg6 / 2Headache (4), Dizziness (3), Nausea (3), Vomiting (1)50
600 mg6 / 2Headache (5), Dizziness (4), Nausea (4), Vomiting (2), Fatigue (2)60
800 mg6 / 2Severe Headache (3), Dizziness (5), Nausea (5), Vomiting (3), Fatigue (4)60

Dose Escalation Scheme in a Phase I Trial

G cluster_0 Dose Escalation Phase cluster_1 Decision Point A Cohort 1 (e.g., 10 mg) B Cohort 2 (e.g., 30 mg) A->B Safety Review C Cohort 3 (e.g., 100 mg) B->C Safety Review D Cohort 4 (e.g., 300 mg) C->D Safety Review E ... D->E Safety Review F MTD/RP2D Cohort E->F Safety Review G Maximum Tolerated Dose (MTD) or Recommended Phase 2 Dose (RP2D) Determined F->G

Caption: Typical dose escalation scheme for a Phase I clinical trial.

Potential Signaling Pathway Involvement

The toxicity of a drug can sometimes be linked to its interaction with specific signaling pathways, either through on-target or off-target effects.[8] For a hypothetical compound like this compound, if it were, for example, a kinase inhibitor, it would be crucial to assess its activity against a panel of kinases to identify potential off-target interactions that could lead to toxicity. Below is a generic representation of a signaling pathway that could be modulated by a drug, leading to downstream effects.

Example Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway This compound This compound Kinase1 Kinase A This compound->Kinase1 Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Regulation

Caption: Example of a signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for Studying the Fanconi Anemia Pathway with a Representative RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Y08175" is not described in publicly available scientific literature. Therefore, these application notes are based on the established role of representative small molecule inhibitors of RAD51, a key downstream effector in the Fanconi Anemia (FA) pathway. These protocols and data are intended to serve as a guide for studying the effects of any potent RAD51 inhibitor in the context of the FA pathway.

Introduction

The Fanconi Anemia (FA) pathway is a crucial DNA repair network responsible for resolving DNA interstrand crosslinks (ICLs), one of the most toxic forms of DNA damage.[1] The pathway integrates multiple proteins, and its proper functioning is essential for genomic stability. A central downstream component of the FA pathway is the RAD51 recombinase, which is critical for the homologous recombination (HR) step of ICL repair.[1][2] Inhibition of RAD51 presents a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, leveraging the principle of synthetic lethality.[3][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the effects of a representative RAD51 inhibitor on the FA pathway.

Mechanism of Action

In a functional FA pathway, the core complex monoubiquitinates the FANCI-FANCD2 (ID2) complex, which then coordinates downstream repair processes, including recruitment of RAD51 to the site of DNA damage. RAD51 forms a nucleoprotein filament on single-stranded DNA, which is essential for the homology search and strand invasion steps of HR.[2][7] Small molecule inhibitors of RAD51 can disrupt its function through various mechanisms, such as interfering with its multimerization or its interaction with other proteins like BRCA2.[8] By inhibiting RAD51, these compounds can phenocopy an HR-deficient state, leading to increased sensitivity to DNA damaging agents and synthetic lethality in combination with inhibitors of other DNA repair pathways, such as PARP inhibitors.[3][5][6]

Data Presentation: Efficacy of Representative RAD51 Inhibitors

The following tables summarize quantitative data for well-characterized RAD51 inhibitors, such as B02 and its analogs, and IBR2. This data can serve as a benchmark for evaluating a novel RAD51 inhibitor.

Table 1: In Vitro Efficacy of Representative RAD51 Inhibitors

CompoundCell LineAssay TypeIC50 (µM)Reference
B02U-2 OS (osteosarcoma)Homologous Recombination (DR-GFP)~27[7]
B02-isomerU-2 OS (osteosarcoma)Homologous Recombination (DR-GFP)4.6[7]
para-I-B02-isomerU-2 OS (osteosarcoma)Homologous Recombination (DR-GFP)0.53[7]
IBR2CML (chronic myeloid leukemia)Cell Growth~5[8]
Cpd-5 (novel inhibitor)Daudi (Burkitt's lymphoma)Cell Growth~0.05[9]

Table 2: Synergistic Effects of RAD51 Inhibitors with Chemotherapeutic Agents

RAD51 InhibitorCombination AgentCell LineEffectReference
B02CisplatinMDA-MB-231 (breast cancer)Enhanced cell killing[7]
B02-isoOlaparib (PARP inhibitor)MDA-MB-231 (breast cancer)Sensitization to PARP inhibition[7]
IBR2ImatinibHN-5a (squamous cell carcinoma)Enhanced cytotoxicity[10]
Cpd-2 (novel inhibitor)CisplatinDaudi (Burkitt's lymphoma)Synergistic cell killing[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of a RAD51 inhibitor on cell viability and for calculating the IC50 value.

Materials:

  • Cells of interest (e.g., FA-proficient and FA-deficient cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • RAD51 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the RAD51 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Add 100 µL of solubilization solution to each well.[13]

  • Incubate the plate overnight at 37°C to ensure complete dissolution of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize the inhibition of RAD51 recruitment to sites of DNA damage.

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • DNA damaging agent (e.g., Mitomycin C or ionizing radiation)

  • RAD51 inhibitor

  • Phosphate-buffered saline (PBS)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.2% Triton X-100 in PBS)[14]

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-RAD51)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with the RAD51 inhibitor at the desired concentration for 1-2 hours.

  • Induce DNA damage by adding Mitomycin C (e.g., 1 µM for 24 hours) or by exposing the cells to ionizing radiation (e.g., 10 Gy).[14]

  • Incubate for the desired time to allow for foci formation (e.g., 6-8 hours post-irradiation).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[14]

  • Wash twice with PBS.

  • Block with 5% BSA for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.[14]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium containing DAPI.

  • Visualize the slides using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.[15]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of RAD51 inhibition on cell cycle progression.

Materials:

  • Cells treated with the RAD51 inhibitor

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16]

  • Incubate at -20°C for at least 2 hours.[17]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.[16]

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).[16]

Visualizations

Fanconi_Anemia_Pathway cluster_damage DNA Damage (ICL) cluster_core FA Core Complex cluster_id2 ID2 Complex cluster_downstream Downstream Repair ICL ICL Core_Complex FA Core Complex ICL->Core_Complex activates FANCA FANCA FANCB FANCB FANCC FANCC FANCE FANCE FANCF FANCF FANCG FANCG FANCL FANCL FANCM FANCM ID2_Complex FANCI-FANCD2 (ID2) Complex Core_Complex->ID2_Complex monoubiquitinates FANCI FANCI FANCI->ID2_Complex FANCD2 FANCD2 FANCD2->ID2_Complex BRCA2 BRCA2 ID2_Complex->BRCA2 RAD51 RAD51 HR Homologous Recombination RAD51->HR BRCA2->RAD51 recruits Repair ICL Repair HR->Repair

Caption: The Fanconi Anemia signaling pathway for interstrand crosslink (ICL) repair.

Experimental_Workflow Cell_Culture Culture FA-proficient and FA-deficient cell lines Treatment Treat with RAD51 Inhibitor (e.g., this compound) +/- DNA damaging agent Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (MTT) (Protocol 1) Endpoint_Assays->Cell_Viability Foci_Formation RAD51 Foci Immunofluorescence (Protocol 2) Endpoint_Assays->Foci_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) (Protocol 3) Endpoint_Assays->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Foci_Formation->Data_Analysis Cell_Cycle->Data_Analysis Synthetic_Lethality cluster_normal Normal Cell cluster_cancer FA-deficient Cancer Cell PARP_Normal PARP Pathway Viability_Normal Cell Viability PARP_Normal->Viability_Normal HR_Normal HR Pathway (RAD51) HR_Normal->Viability_Normal PARP_Cancer PARP Pathway Viability_Cancer Cell Viability PARP_Cancer->Viability_Cancer Death_Cancer Cell Death PARP_Cancer->Death_Cancer HR_Cancer HR Pathway (RAD51) HR_Cancer->Death_Cancer RAD51_Inhibitor RAD51 Inhibitor RAD51_Inhibitor->HR_Normal inhibits RAD51_Inhibitor->HR_Cancer inhibits PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Normal inhibits PARP_Inhibitor->PARP_Cancer inhibits

References

Application of Y08175 in CRISPR Screening: Uncovering Genetic Sensitizers and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has emerged as a transformative tool in functional genomics, allowing for systematic interrogation of gene function across the entire genome. When coupled with small molecule inhibitors, CRISPR screens provide a powerful platform to decipher drug mechanisms of action, identify genetic vulnerabilities, and discover novel therapeutic targets. This document outlines the application and detailed protocols for utilizing Y08175, a hypothetical small molecule inhibitor of Ataxin-1 Like (ATXN1L), in CRISPR-Cas9 screening. ATXN1L is a transcriptional corepressor implicated in the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1] By inhibiting ATXN1L, this compound offers a unique tool to probe the genetic landscape for synthetic lethal interactions and mechanisms of resistance associated with the Notch pathway.[1]

These protocols are designed to guide researchers through a pooled CRISPR-Cas9 loss-of-function screen in the presence of this compound, from initial experimental design to data analysis, enabling the identification of genes that modulate cellular response to ATXN1L inhibition.

Signaling Pathway of ATXN1L in Notch Signaling

ATXN1L acts as a corepressor within the Notch signaling cascade. In the absence of a Notch signal, ATXN1L is part of a larger protein complex that includes Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT) and Histone Deacetylase 3 (HDAC3). This complex binds to the transcription factor CBF1 (C-promoter Binding Factor 1, also known as RBPJ), thereby repressing the transcription of Notch target genes like HEY1 and HES1.[1] The hypothetical inhibitor, this compound, is designed to disrupt the function of ATXN1L, leading to the derepression of these target genes.

cluster_nucleus Nucleus cluster_membrane Cell Membrane CBF1 CBF1 Notch_Target_Genes Notch Target Genes (HEY1, HES1) CBF1->Notch_Target_Genes Represses ATXN1L ATXN1L ATXN1L->CBF1 SMRT_HDAC3 SMRT/HDAC3 SMRT_HDAC3->ATXN1L This compound This compound This compound->ATXN1L Inhibits Notch_Signal Notch Signal Notch_Receptor Notch Receptor Notch_Signal->Notch_Receptor Notch_Receptor->CBF1 Activates

Figure 1: Simplified signaling pathway of ATXN1L in Notch signaling and the inhibitory action of this compound.

Experimental Workflow for a Pooled CRISPR-Cas9 Screen with this compound

A pooled CRISPR-Cas9 screen with a small molecule inhibitor like this compound aims to identify gene knockouts that result in either increased sensitivity or resistance to the compound.[1] The general workflow involves transducing a population of cells with a pooled sgRNA library, treating the cells with this compound, and then using next-generation sequencing (NGS) to determine the sgRNAs that are either depleted (indicating sensitization) or enriched (indicating resistance).

cluster_workflow Experimental Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells (MOI 0.3-0.5) A->B C 3. Puromycin Selection B->C D 4. Split Population: - DMSO (Control) - this compound Treatment C->D E 5. Cell Proliferation (14-21 days) D->E Two arms of the experiment F 6. Genomic DNA Extraction E->F G 7. PCR Amplification of sgRNA Cassettes F->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Data Analysis: Identify Enriched/ Depleted sgRNAs H->I

Figure 2: General experimental workflow for a pooled CRISPR-Cas9 screen with this compound.

Data Presentation

The following tables present hypothetical data from a CRISPR-Cas9 screen performed with this compound.

Table 1: Cytotoxicity of this compound

This table summarizes the cytotoxic effects of this compound on the parental cell line to determine the optimal screening concentration, which is typically between the IC20 and IC50 for a sensitization screen.[1]

Concentration (µM)Percent Viability (%)
0100
0.198
0.592
185 (IC20)
2.570
552 (IC50)
1025
205

Table 2: Top Gene Hits from this compound CRISPR Screen

This table shows hypothetical top gene hits from a sensitization and resistance screen. The "Score" represents a metric derived from the log2 fold change of sgRNAs targeting a particular gene in the this compound-treated population compared to the DMSO-treated control. A negative score indicates sensitization, while a positive score indicates resistance.

GeneScorePhenotypePutative Function
Sensitization Hits
GENE_A-5.2SensitizationComponent of a parallel survival pathway
GENE_B-4.8SensitizationInvolved in this compound metabolism/efflux
GENE_C-4.5SensitizationNegative regulator of apoptosis
Resistance Hits
GENE_X3.9ResistancePositive regulator of the Notch pathway
GENE_Y3.5ResistanceComponent of a drug efflux pump
GENE_Z3.2ResistanceInvolved in bypassing the ATXN1L-repressed state

Experimental Protocols

Protocol 1: Determination of this compound IC50

  • Cell Seeding: Seed the Cas9-expressing parental cell line in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a 2x serial dilution of this compound in complete medium.

  • Treatment: After 24 hours, add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as CellTiter-Glo® or MTS assay.

  • Data Analysis: Normalize the results to the DMSO control and calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Lentivirus Production for sgRNA Library

  • Cell Seeding: Seed HEK293T cells at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Titer Determination: Determine the viral titer to calculate the required volume for achieving the desired multiplicity of infection (MOI).[1]

Protocol 3: Pooled CRISPR-Cas9 Screen with this compound

  • Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3-0.5 to ensure at least 500x representation of the library.[1]

  • Selection: After 48 hours, select the transduced cells with puromycin for 3-5 days.[1]

  • T0 Sample Collection: Collect a baseline sample (T0) of at least 2.5 x 10^7 cells.[1]

  • Treatment: Split the remaining cells into two populations: one treated with DMSO (control) and the other with the predetermined concentration of this compound (e.g., IC20).

  • Cell Culture: Passage the cells every 2-3 days for 14-21 days, maintaining a sufficient number of cells to preserve library representation.

  • Final Sample Collection: Harvest the cells from both the DMSO and this compound-treated populations.

  • Genomic DNA Extraction: Isolate genomic DNA from the T0 and final cell pellets.

  • sgRNA Amplification and Sequencing: Amplify the sgRNA-containing regions from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to determine the log2 fold change in the abundance of each sgRNA in the this compound-treated sample relative to the DMSO-treated sample. Use statistical methods to identify genes that are significantly enriched or depleted.

Conclusion

The combination of CRISPR-Cas9 screening with the small molecule inhibitor this compound provides a robust framework for identifying genes that modulate the cellular response to ATXN1L inhibition. The detailed protocols and hypothetical data presented here serve as a comprehensive guide for researchers aiming to elucidate the mechanism of action of novel compounds and uncover new therapeutic strategies targeting the Notch signaling pathway and beyond. The successful application of this approach has the potential to accelerate drug development and provide deeper insights into the complex genetic networks that underpin disease.

References

Application Notes & Protocols for Developing Y08175 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy and a critical area of study in drug development.[1][2] Developing drug-resistant cell lines in vitro is a fundamental approach to understanding the molecular mechanisms that drive resistance and to identify novel therapeutic strategies to overcome it.[3][4][5] These cell lines serve as invaluable models for investigating altered signaling pathways, drug efflux mechanisms, and genetic mutations that contribute to a resistant phenotype.[6] This document provides a detailed methodology for generating and characterizing cell lines resistant to the hypothetical small molecule inhibitor, Y08175.

Principle of the Method

The generation of drug-resistant cell lines is typically achieved by culturing cancer cells in the continuous presence of a selective pressure, in this case, the compound this compound.[3][7] The process begins with exposing a parental, sensitive cell line to a low concentration of the drug. Through gradual, stepwise increases in the drug concentration, a subpopulation of cells that can survive and proliferate is selected and expanded.[3][8] This method mimics the process of acquired resistance observed in clinical settings.[1] The resulting resistant cell population can then be characterized to determine the degree of resistance and to explore the underlying molecular changes.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Before generating resistant cell lines, it is crucial to determine the baseline sensitivity of the parental cell line to this compound by calculating its IC50 value.[7]

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium

  • This compound compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. The concentration range should span from well below to well above the expected IC50.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that is appropriate for the cell line's doubling time and the compound's mechanism of action (typically 48-72 hours).

  • Cell Viability Assay: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle-only control and plot the cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value.[4]

Protocol 2: Generation of this compound-Resistant Cell Lines by Dose Escalation

This protocol describes the long-term culture process for selecting a this compound-resistant cell population.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound compound stock solution

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Protocol 1.[3]

  • Monitoring and Passaging: Closely monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of this compound.[8]

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.[3]

  • Iterative Process: Repeat the process of adaptation, passaging, and dose escalation. If significant cell death occurs at a new concentration, maintain the cells at the previous, lower concentration until they recover.[1]

  • Cryopreservation: At each successful adaptation to a higher drug concentration, it is highly recommended to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at a subsequent concentration.[3][8]

  • Establishment of a Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[3] At this point, the cell line is considered resistant.

  • Monoclonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using methods like limiting dilution.[1]

Protocol 3: Confirmation and Characterization of this compound Resistance

Once a resistant cell line is established, the resistance phenotype must be confirmed and characterized.

Procedure:

  • IC50 Determination in Resistant Cells: Perform the IC50 determination assay as described in Protocol 1 on the newly generated resistant cell line and compare it to the parental cell line.

  • Calculation of Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.[1]

  • Stability of Resistance: To determine if the resistant phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[7]

  • Downstream Analysis: Investigate the molecular mechanisms of resistance. This can include:

    • Western Blotting: To analyze changes in the expression or phosphorylation of proteins in the target signaling pathway of this compound.

    • qRT-PCR: To measure changes in the expression of genes known to be involved in drug resistance (e.g., drug transporters like ABCB1).

    • Next-Generation Sequencing: To identify potential mutations in the drug target or other resistance-conferring genes.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) ± SDResistance Index (RI)
Parental[Insert Value]1.0
This compound-Resistant[Insert Value][Calculate Value]

Table 2: Example of a this compound Dose-Escalation Schedule

Passage NumberThis compound Concentration (µM)Observations
1-30.1Initial adaptation, slow growth
4-60.2Growth rate increasing
7-90.4Stable growth
10-120.8Some cell death initially, then recovery
.........
30-3210.0Established resistant line

Visualizations

Diagrams created using the DOT language to illustrate key processes.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression (Proliferation, Survival) TF->Gene G Start Parental Cell Line IC50 Determine IC50 of this compound Start->IC50 Culture Culture with low dose this compound (IC10-IC20) IC50->Culture Adapt Monitor and Passage until stable growth Culture->Adapt Adapt->Culture Unstable IncreaseDose Increase this compound Concentration (1.5x - 2x) Adapt->IncreaseDose Stable Resistant Established This compound-Resistant Cell Line Adapt->Resistant Target conc. reached IncreaseDose->Culture Confirm Confirm Resistance (IC50, RI) Resistant->Confirm Characterize Characterize Mechanisms Confirm->Characterize

References

Troubleshooting & Optimization

troubleshooting Y08175 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Y08175" is not found in public chemical databases or supplier catalogs. This technical support guide has been created for a hypothetical compound with this designation to illustrate a comprehensive troubleshooting resource for in vitro solubility issues based on common challenges with novel research compounds.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous cell culture medium, a precipitate formed. What is the likely cause?

A1: This is a common phenomenon known as "crashing out" or precipitation. It typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[1][2] The abrupt change in solvent polarity causes the compound to come out of solution.[3] Many experimental compounds, particularly those developed in drug discovery, are lipophilic and have poor water solubility.[1]

Q2: How can I visually identify if this compound has precipitated in my cell culture?

A2: Precipitation can be observed in several ways: the medium may appear cloudy or hazy, you might see fine particles, or larger crystals could form, often on the surface of the culture vessel.[3] It is important to distinguish this from microbial contamination. Contamination often leads to a rapid change in the medium's pH (visible by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.[3][4]

Q3: What is the first and most straightforward step to resolve the precipitation of this compound?

A3: The initial step is to optimize the concentration of your organic co-solvent, usually DMSO, in the final working solution. While it's critical to maintain a low co-solvent concentration to prevent cellular toxicity (generally under 0.5% v/v), a slight, controlled increase may be enough to keep this compound in solution.[1] Always include a vehicle control in your experiments to account for any effects of the co-solvent.

Q4: Can the composition of my cell culture medium affect the solubility of this compound?

A4: Yes, the components of the cell culture medium can influence compound solubility.[3][5] Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, media with high levels of calcium or phosphate might be more susceptible to forming insoluble precipitates with certain compounds.[5] If your experiment allows, testing the solubility of this compound in different base media could be beneficial.[3]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

A5: Determining the kinetic solubility of this compound under your experimental conditions is highly recommended. A common approach is to prepare a series of dilutions of your compound in the cell culture medium, incubate for a specific time, and then assess for precipitation either visually or with an instrument like a plate reader.[6][7] A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Symptom Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock in aqueous media Poor aqueous solubility of this compound.1. Lower the final concentration of this compound.[2] 2. Slightly increase the final DMSO concentration (not exceeding 0.5-1% v/v, and run a vehicle control).[1] 3. Pre-warm the media to 37°C before adding the compound.[3] 4. Add the compound stock to the medium dropwise while gently vortexing.[3]
Cloudiness or precipitate forms over time in the incubator This compound is supersaturated and slowly precipitating. Or, the compound may be unstable at 37°C.1. Use the prepared solution immediately after making it.[2] 2. Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment.
High variability in dose-response curves Inconsistent amounts of dissolved this compound due to precipitation.1. Determine the kinetic solubility of this compound in your assay medium and ensure your working concentrations are below this limit.[6][7] 2. Consider using solubilizing excipients like cyclodextrins.[1]
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO) The solvent is inappropriate, or the compound has very low solubility even in organic solvents.1. Try gentle heating or sonication to aid dissolution, but be cautious of compound degradation.[2] 2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in a 96-Well Plate

This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium of choice

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.

  • Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of the clear-bottom 96-well plate. Include a DMSO-only control.

  • Rapidly add your cell culture medium to each well (e.g., 198 µL) to achieve the final desired concentrations of this compound and a constant final DMSO concentration.

  • Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to mimic your experimental conditions.

  • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or scattering indicates precipitation.[6][7]

  • Determine the kinetic solubility. The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.[6][7]

Protocol 2: Preparation of Working Solutions with a Co-Solvent

This protocol describes a method for preparing working solutions of this compound for cell treatment while maintaining a constant final DMSO concentration.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)

  • Cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Methodology:

  • Prepare intermediate stock solutions in 100% DMSO. For example, if your highest final concentration is 10 µM and your final DMSO concentration is 0.1%, your highest intermediate stock in DMSO would be 10 mM.

  • Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of intermediate stocks.

  • Add a fixed volume of each intermediate DMSO stock to your cell culture medium to achieve the final desired concentrations. For example, add 1 µL of each intermediate stock to 1 mL of medium. This ensures that the final DMSO concentration is constant across all conditions.

Visualizations

G Troubleshooting Workflow for this compound Precipitation A Precipitate Observed in Media B Microscopic Examination A->B C Chemical Precipitate (Amorphous/Crystalline) B->C No Motility D Microbial Contamination (Bacteria/Fungi) B->D Motility/Filaments E Optimize Solubilization Protocol C->E F Quarantine and Discard Culture D->F G Lower Final Concentration E->G H Increase Co-Solvent (e.g., DMSO) E->H I Test Alternative Solvents E->I J Use Solubilizing Excipients E->J K Problem Resolved G->K H->K I->K J->K G Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->CellularResponse

References

Technical Support Center: Optimizing Y08175 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Y08175 concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A common starting range spans several orders of magnitude, typically from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay endpoint.

Q2: What are the critical controls to include when testing this compound?

A2: To ensure the reliability and accurate interpretation of your results, the following controls are essential[1]:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator of the target pathway of interest. This confirms that your assay is sensitive to perturbations.

  • Negative Control: A structurally similar but inactive compound, if available. This can help to identify potential off-target effects.[1]

Q3: How can I assess and mitigate potential off-target effects of this compound?

A3: Off-target effects are a significant concern with small molecule inhibitors.[2][3] To address this, consider the following strategies:

  • Selectivity Profiling: Screen this compound against a panel of related and unrelated targets to identify unintended interactions.

  • Use Multiple Cell Lines: Test the effects of this compound in cell lines that do not express the intended target. If a similar effect is observed, it may indicate off-target activity.

  • Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing the intended target. Failure to rescue the phenotype might suggest the involvement of other targets.[2]

Q4: My results with this compound are not reproducible. What are the potential causes?

A4: Lack of reproducibility can stem from several factors[1]:

  • Inconsistent Cell Culture Practices: Ensure consistency in cell passage number, confluency, and media composition between experiments.

  • Compound Instability: Prepare fresh dilutions of this compound from a new aliquot for each experiment, as the compound may be unstable in media or after repeated freeze-thaw cycles.

  • Assay Variability: Minimize variability in incubation times, reagent concentrations, and plate reader settings.

Troubleshooting Guides

Issue 1: this compound is not showing any effect, even at high concentrations.

Potential Cause Troubleshooting Action & Rationale
Compound Integrity Action: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. Rationale: The compound may have degraded during storage or there could have been an issue with its synthesis.[1]
Solubility Issues Action: Visually inspect your stock solution and the final concentration in your media for any precipitation. Rationale: If this compound is not fully dissolved, its effective concentration will be lower than intended.[1]
Cell Permeability Action: If this compound targets an intracellular protein, assess its cell permeability. Rationale: The compound may not be reaching its intracellular target, thus showing no effect.
Incorrect Target Engagement Action: Verify that this compound is engaging with its intended target in your cell line using a target engagement assay. Rationale: The compound may not be binding to its target effectively in the cellular context.

Issue 2: Significant cell death is observed at concentrations expected to be non-toxic.

Potential Cause Troubleshooting Action & Rationale
Off-Target Cytotoxicity Action: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).[1] Rationale: The observed cell death may be due to off-target effects unrelated to the intended mechanism of action.
On-Target Toxicity Action: Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. Rationale: If toxicity is replicated upon target knockdown, it suggests the cell death is an on-target effect.[3]
Solvent Toxicity Action: Titrate the concentration of the vehicle (e.g., DMSO) to determine its toxic threshold in your cell line. Rationale: High concentrations of some solvents can be toxic to cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture media. A 10-point serial dilution is a common approach.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.[1]

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression, enzyme activity).

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition or activity as a function of the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.

Data Presentation:

Table 1: Example Dose-Response Data for this compound

This compound Conc. (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
3095.1 ± 2.1
1085.3 ± 3.4
365.7 ± 4.0
148.9 ± 3.8
0.325.6 ± 2.9
0.110.1 ± 1.8
0.032.3 ± 0.9
0.010.5 ± 0.4
0 (Vehicle)0.0 ± 0.2
Protocol 2: Assessing the Cytotoxicity of this compound

This protocol describes how to evaluate the cytotoxic effects of this compound using a standard MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation and Treatment: Prepare and add serial dilutions of this compound to the cells, including controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration to determine the CC50 value.

Data Presentation:

Table 2: Example Cytotoxicity Data for this compound

This compound Conc. (µM)% Cell Viability (Mean ± SD)
1005.4 ± 1.2
3025.8 ± 3.7
1060.1 ± 5.2
385.4 ± 4.5
196.2 ± 3.1
0.398.7 ± 2.5
0.199.1 ± 1.9
0.0399.5 ± 1.5
0.0199.8 ± 1.1
0 (Vehicle)100.0 ± 2.0

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF This compound This compound This compound->Kinase2 Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow cluster_assays Perform Assays cluster_results Determine Key Parameters start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_dilutions Prepare this compound Serial Dilutions plate_cells->prepare_dilutions treat_cells Treat Cells with this compound and Controls prepare_dilutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate activity_assay Functional Assay (e.g., Proliferation) incubate->activity_assay toxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->toxicity_assay analyze_data Data Analysis activity_assay->analyze_data toxicity_assay->analyze_data ic50 Calculate IC50/EC50 analyze_data->ic50 cc50 Calculate CC50 analyze_data->cc50 optimize Optimize Concentration ic50->optimize cc50->optimize Troubleshooting_Guide start Unexpected Results with this compound no_effect No Effect Observed? start->no_effect high_toxicity High Toxicity Observed? start->high_toxicity no_effect->high_toxicity No check_compound Check Compound Integrity & Solubility no_effect->check_compound Yes run_cytotoxicity Perform Cytotoxicity Assay (CC50) high_toxicity->run_cytotoxicity Yes check_permeability Assess Cell Permeability check_compound->check_permeability check_off_target Investigate Off-Target Effects run_cytotoxicity->check_off_target

References

Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Report on Y08175

Our initial comprehensive search for the small molecule inhibitor designated "this compound" has not yielded specific information on its intended target or known off-target effects. Scientific and technical databases do not currently contain substantial data corresponding to this identifier.

Therefore, this technical support center will address the critical challenge of overcoming off-target effects of small molecule inhibitors in general. The following troubleshooting guides and FAQs are designed to provide researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and mitigate these unintended interactions during their experiments. To illustrate these principles with concrete examples, we will use the well-characterized kinase inhibitor Dasatinib as a case study. Dasatinib is known to have a primary target (Bcr-Abl) but also interacts with a range of other kinases, making it an excellent model for discussing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in experiments?

Q2: How can I identify potential off-target effects of my small molecule inhibitor?

A2: A multi-pronged approach is recommended to identify potential off-target effects:

  • Computational Screening: In silico methods can predict potential off-target interactions by screening the compound against large databases of protein structures.[1]

  • Experimental Profiling: Broad-based experimental screening, such as kinase profiling panels, can empirically test the inhibitor against hundreds of kinases to identify unintended targets.[3]

  • Phenotypic Analysis: Comparing the observed cellular phenotype with the known functions of both the intended target and potential off-targets can provide clues about unintended activities.

Q3: What are the general strategies to minimize off-target effects in my experiments?

A3: Several key strategies can be employed to minimize the impact of off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect. This can be determined by performing a careful dose-response curve.[2] Off-target effects are more likely to occur at higher concentrations.[2]

  • Use of Structurally Unrelated Inhibitors: Employing a second, structurally different inhibitor that targets the same protein can help confirm that the observed phenotype is due to the inhibition of the intended target and not a shared off-target.[1]

  • Genetic Validation: Techniques like CRISPR-Cas9 or siRNA-mediated knockdown of the intended target can be used to verify that the pharmacological and genetic inhibition of the target produce the same phenotype.[1]

  • Rescue Experiments: In this technique, a version of the target protein that is mutated to be resistant to the inhibitor is introduced into the cells. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly suggests an on-target mechanism.[2]

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: My inhibitor is causing unexpected cellular toxicity.

  • Possible Cause: The inhibitor may be interacting with off-targets that are critical for cell survival.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal concentration required for on-target activity and assess if toxicity persists at this lower dose.[2]

    • Conduct a Cell Viability Assay: Test the inhibitor across multiple cell lines to determine if the toxicity is cell-type specific.[1]

    • Perform an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify unintended targets that might be mediating the toxic effects.[1]

Issue 2: The observed phenotype does not match the known function of the intended target.

  • Possible Cause: The phenotype may be a result of the inhibitor acting on one or more off-targets.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated.[2]

    • Perform a Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2]

    • Consult Off-Target Databases: Check publicly available databases for known off-targets of your inhibitor or similar compounds.

Data Presentation: Dasatinib Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Dasatinib against its primary target (Bcr-Abl) and several prominent off-targets, illustrating its polypharmacological nature.

Kinase TargetIC50 (nM)Primary or Off-Target
Abl<1Primary
SRC0.5Off-Target
LCK1.0Off-Target
YES0.4Off-Target
c-KIT5.0Off-Target
PDGFRβ28Off-Target
EPHA215Off-Target

Data is illustrative and compiled from various public sources.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This assay assesses the direct binding of an inhibitor to its target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the small molecule inhibitor (e.g., Dasatinib) or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[2]

  • Analysis: The inhibitor-treated samples should exhibit a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating that the inhibitor has bound to and stabilized the protein.[2]

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor (e.g., Dasatinib) in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add a panel of purified kinases, a suitable substrate for each kinase, and ATP.

  • Inhibitor Addition: Add the inhibitor at various concentrations to the assay wells. Include a vehicle control (DMSO only).

  • Reaction Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence-based ATP measurement, radioactive phosphate incorporation, or antibody-based detection of phosphorylated substrate) to measure the activity of each kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Start with Small Molecule Inhibitor B Computational Screening (Predict Potential Off-Targets) A->B C Broad Kinase Profiling (Experimental Screen) A->C D Identify On-Target and Off-Target Hits B->D C->D E Cellular Assays (Phenotypic Analysis) D->E F Dose-Response Curves E->F G Genetic Validation (siRNA, CRISPR) E->G H Confirm On-Target vs. Off-Target Phenotype F->H G->H

Caption: Workflow for identifying and validating off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor Dasatinib Bcr_Abl Bcr-Abl Inhibitor->Bcr_Abl Inhibition SRC SRC Family Kinases Inhibitor->SRC Inhibition Downstream_On Downstream Signaling Bcr_Abl->Downstream_On Blocks Phenotype_On Desired Phenotype (e.g., Apoptosis in CML cells) Downstream_On->Phenotype_On Downstream_Off Alternative Signaling SRC->Downstream_Off Blocks Phenotype_Off Unintended Phenotype (e.g., Toxicity) Downstream_Off->Phenotype_Off

Caption: On-target vs. off-target signaling of Dasatinib.

References

Technical Support Center: Inobrestat (Y-123)

Author: BenchChem Technical Support Team. Date: November 2025

As the compound "Y08175" could not be found in publicly available scientific literature or databases, this technical support center has been created using a representative hypothetical compound, Inobrestat (Y-123) . The information provided is illustrative and designed to serve as a comprehensive template for researchers working on novel kinase inhibitors in oncology.

Welcome to the technical support center for Inobrestat (Y-123), a novel, potent, and selective ATP-competitive inhibitor of Chrono Kinase 1 (CK1). This guide is intended for researchers, scientists, and drug development professionals to facilitate the successful in vivo application of Inobrestat (Y-123).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Inobrestat (Y-123)?

A1: Inobrestat (Y-123) is an ATP-competitive inhibitor of Chrono Kinase 1 (CK1). CK1 is a critical regulator in the "Cell Cycle Progression and Apoptosis" signaling pathway. By binding to the ATP pocket of CK1, Inobrestat (Y-123) prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in tumor cells where the pathway is overactive.

Q2: What is the recommended solvent for in vitro and in vivo studies?

A2: For in vitro studies, Inobrestat (Y-123) can be dissolved in DMSO at a stock concentration of up to 50 mM. For in vivo studies, due to its poor aqueous solubility, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for intraperitoneal (IP) or oral (PO) administration. Always prepare fresh formulations daily.

Q3: How should I store Inobrestat (Y-123)?

A3: Inobrestat (Y-123) powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to three months. Avoid repeated freeze-thaw cycles.

Q4: Does Inobrestat (Y-123) have any known off-target activities?

A4: Inobrestat (Y-123) has been profiled against a panel of 400 kinases. It exhibits high selectivity for CK1 but shows moderate inhibitory activity against the closely related Chrono Kinase 2 (CK2) at concentrations above 5 µM. Researchers should consider this when interpreting results from high-dose experiments.

Troubleshooting In Vivo Efficacy Issues

Q1: I am not observing the expected tumor growth inhibition in my mouse xenograft model. What are the possible causes?

A1: Several factors could contribute to a lack of efficacy. Please consider the following:

  • Suboptimal Dosing or Scheduling: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Refer to the pharmacokinetic data below and consider a dose-escalation study.

  • Poor Formulation: Inobrestat (Y-123) can precipitate out of solution if not prepared correctly. Ensure the formulation is clear before administration and prepared fresh. Sonication may aid dissolution.

  • Rapid Metabolism: Inobrestat (Y-123) is subject to rapid first-pass metabolism when administered orally. Intraperitoneal or intravenous routes may offer better bioavailability.

  • Tumor Model Resistance: The selected tumor model may not have an activated CK1 pathway or may possess intrinsic resistance mechanisms. Confirm CK1 expression and pathway activation in your tumor model via Western Blot or IHC.

  • P-glycoprotein (P-gp) Efflux: Inobrestat (Y-123) is a substrate of the P-gp efflux pump, which can limit its effective concentration within tumor cells. Co-administration with a P-gp inhibitor could be explored, though this may increase systemic toxicity.

Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models. How can I mitigate this?

A2: Toxicity can arise from on-target effects in healthy tissues or off-target kinase inhibition.

  • Reduce the Dose: This is the most straightforward approach. A 20-30% dose reduction is a reasonable starting point.

  • Change the Dosing Schedule: Switching from a daily (QD) to an intermittent schedule (e.g., 5 days on, 2 days off) can allow for animal recovery while potentially maintaining anti-tumor efficacy.

  • Change Administration Route: If using IP administration, local irritation may be a factor. Consider oral gavage as an alternative, though bioavailability may be lower.

  • Monitor Off-Target Effects: Assess biomarkers related to CK2 inhibition in tissues from satellite animals to determine if off-target activity correlates with the observed toxicity.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of Inobrestat (Y-123)

ParameterValue
Molecular Weight452.5 g/mol
Aqueous Solubility (pH 7.4)< 0.5 µg/mL
LogP4.1
CK1 IC₅₀15 nM
CK2 IC₅₀6.2 µM
Cell Permeability (Papp)High (>20 x 10⁻⁶ cm/s)

Table 2: Pharmacokinetic Parameters of Inobrestat (Y-123) in Mice

Parameter20 mg/kg Oral (PO)10 mg/kg Intraperitoneal (IP)
Cₘₐₓ (ng/mL) 250 ± 45850 ± 110
Tₘₐₓ (hr) 2.00.5
AUC₀₋₂₄ (ng·hr/mL) 12003400
Half-life (t₁/₂) (hr) 3.53.8
Bioavailability (%) 18%N/A

Experimental Protocols

Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture HT-29 (human colorectal carcinoma) cells, which have high CK1 expression, in McCoy's 5A medium supplemented with 10% FBS.

    • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow. Monitor tumor volume three times per week using digital calipers. Calculate volume using the formula: (Length x Width²)/2.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Formulation and Dosing:

    • Prepare the vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline.

    • Prepare the Inobrestat (Y-123) formulation by first dissolving the compound in DMSO, then adding PEG300 and Tween 80, and finally adding saline dropwise while vortexing.

    • Administer Inobrestat (Y-123) at a dose of 20 mg/kg via intraperitoneal (IP) injection once daily (QD) for 21 days. Administer an equivalent volume of vehicle to the control group.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume and body weight three times per week.

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

    • Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20% of the initial weight.

  • Endpoint Analysis:

    • At the end of the study, euthanize all remaining animals.

    • Excise tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., Western Blot for phosphorylated CK1 substrates) or histology.

Mandatory Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CK1 Chrono Kinase 1 (CK1) (Target of Inobrestat) AKT->CK1 Activates Substrate CK1 Substrate (p27) CK1->Substrate Phosphorylates CDK2 CDK2/Cyclin E Substrate->CDK2 Inhibits pSubstrate Phospho-p27 (Inactive) G2M_Arrest G2/M Arrest CDK2->G2M_Arrest Prevents Apoptosis Apoptosis G2M_Arrest->Apoptosis Inobrestat Inobrestat (Y-123) Inobrestat->CK1

Caption: Inobrestat (Y-123) inhibits CK1, preventing p27 phosphorylation and leading to G2/M arrest.

Experimental_Workflow start Start: HT-29 Cell Culture implant Subcutaneous Implantation in Athymic Nude Mice start->implant monitor Tumor Growth Monitoring (Volume = 100-150 mm³) implant->monitor randomize Randomize into Groups (Vehicle vs. Treatment) monitor->randomize treat Daily IP Dosing for 21 Days (20 mg/kg Inobrestat) randomize->treat Treatment (n=10) vehicle Daily IP Dosing (Vehicle Control) randomize->vehicle Vehicle (n=10) measure Measure Tumor Volume & Body Weight (3x/week) treat->measure vehicle->measure endpoint Study Endpoint: Tumor Excision & Analysis measure->endpoint

Caption: Workflow for assessing in vivo efficacy of Inobrestat (Y-123) in a xenograft model.

Technical Support Center: Y08175 Clinical Trial NCT05633832

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information for clinical trial NCT05633832 and the investigational drug Y08175 could not be located. The following content is a representative technical support guide developed for a hypothetical scenario in which this compound is an investigational EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, third-generation tyrosine kinase inhibitor designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, while sparing wild-type EGFR. Its primary mode of action is the competitive inhibition of ATP binding to the kinase domain of EGFR, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival.

Q2: We are observing high background in our phospho-EGFR Western blots. What could be the cause?

A2: High background in phospho-specific Western blots can arise from several factors. Firstly, ensure that the primary antibody has been validated for specificity. Secondly, improper blocking or washing steps can lead to non-specific antibody binding. We recommend blocking with 5% BSA in TBST for at least 1 hour at room temperature. Finally, the lysis buffer should contain fresh phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.

Q3: Our patient-derived xenograft (PDX) models are showing variable responses to this compound, despite all having the same EGFR mutation. Why might this be?

A3: Tumor heterogeneity is a common cause of variable drug response in PDX models. Although the primary EGFR mutation is the same, secondary mutations in downstream effectors like KRAS or bypass pathway activation (e.g., MET amplification) can confer resistance. We recommend performing next-generation sequencing (NGS) on the resistant tumors to identify potential resistance mechanisms.

Troubleshooting Guides

Cell-Based Assay: IC50 Determination
Problem Possible Cause Recommended Solution
Inconsistent IC50 values across experiments 1. Cell passage number too high.2. Inconsistent cell seeding density.3. Degradation of this compound in solution.1. Use cells within a consistent, low passage range (e.g., 5-15).2. Ensure accurate cell counting and even distribution in microplates.3. Prepare fresh drug dilutions for each experiment from a frozen stock.
High variability between technical replicates 1. Pipetting errors.2. Edge effects in the microplate.1. Use calibrated pipettes and reverse pipetting for viscous solutions.2. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
No dose-dependent response observed 1. This compound concentration range is not appropriate for the cell line.2. Cell line is resistant to this compound.1. Perform a wider range of drug concentrations (e.g., from 1 nM to 100 µM).2. Confirm the presence of the target EGFR mutation and check for known resistance mechanisms.
Quantitative PCR (qPCR) for Biomarker Analysis
Problem Possible Cause Recommended Solution
Poor amplification efficiency 1. Suboptimal primer/probe design.2. Poor quality RNA.1. Validate primer efficiency with a standard curve; redesign if necessary.2. Assess RNA integrity (e.g., using a Bioanalyzer) before reverse transcription.
No amplification in test samples 1. Absence of target gene expression.2. Presence of PCR inhibitors.1. Confirm with a positive control.2. Dilute the cDNA template to reduce inhibitor concentration.

Experimental Protocols

Protocol: Western Blot for Phospho-EGFR
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel.

    • Run the gel at 120V for 90 minutes.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-EGFR, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Patient Tumor Biopsy dissociation Tumor Dissociation & Cell Culture start->dissociation treatment Treat with this compound (Dose-Response) dissociation->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay biomarker_analysis Biomarker Analysis (Western Blot, qPCR) treatment->biomarker_analysis data_analysis Data Analysis: Calculate IC50 viability_assay->data_analysis end End: Correlate Response with Biomarkers data_analysis->end biomarker_analysis->end

Caption: Workflow for assessing this compound efficacy in patient-derived cells.

Y08175 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Y08175

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for this compound, a selective inhibitor of MEK1/2 kinases. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

A: Lyophilized this compound is stable at room temperature for the duration of shipping.[1][2] Upon receipt, it is recommended to store the powder at -20°C for long-term stability.[1][3] The lyophilized powder, when stored correctly, is stable for up to three years.[1][3] Before opening, centrifuge the vial to ensure all the powder is collected at the bottom.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][4] this compound is highly soluble in DMSO. For most in vitro experiments, a stock solution of 10 mM can be prepared.[5][6]

Q3: How should I store the reconstituted stock solution of this compound?

A: Once reconstituted in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][7] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to one month).[1] When you need to use the compound, bring a single aliquot to room temperature before opening to prevent condensation from introducing moisture.[8]

Q4: Is this compound sensitive to light?

A: While this compound is not known to be exceptionally light-sensitive, it is good practice to store stock solutions in amber vials or vials wrapped in foil to protect them from light, as prolonged exposure can lead to degradation of some small molecules.[7][9]

Q5: What is the stability of this compound in aqueous cell culture media?

A: The stability of small molecule inhibitors can be limited in aqueous solutions.[2] It is recommended to prepare fresh dilutions of this compound in your experimental media from a DMSO stock solution for each experiment.[7] Do not store this compound in aqueous solutions for extended periods. The final concentration of DMSO in the cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]

Table 1: Storage and Stability Summary for this compound
FormRecommended Storage TemperatureShelf LifeKey Considerations
Lyophilized Powder-20°C≤ 3 yearsStore in a desiccator; centrifuge vial before opening.[1][10]
DMSO Stock Solution-80°C≤ 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
DMSO Stock Solution-20°C≤ 1 monthSuitable for short-term storage of aliquots.[1]
Aqueous Solution2-8°C< 24 hoursPrepare fresh for each experiment; not recommended for storage.[2][6]

Troubleshooting Guides

Q1: I am not observing the expected inhibitory effect of this compound on the MAPK/ERK pathway. What could be the cause?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][7] It is advisable to use a fresh aliquot of the inhibitor.

  • Incorrect Concentration: Verify the calculations for your serial dilutions. It is also possible that the compound is not fully dissolved at the tested concentrations.[7]

  • Cellular Context: Ensure that the cell line you are using has a constitutively active or inducible MAPK/ERK pathway. The inhibitor's effect is dependent on the pathway being active.

  • Assay Variability: Standardize all experimental parameters, including incubation times and reagent concentrations, as small variations can lead to different outcomes.[7]

Q2: My experimental results with this compound are not reproducible. What are some potential reasons?

A: Lack of reproducibility is a common issue in in vitro experiments.[7] Potential causes include:

  • Inconsistent Cell Culture Practices: Use cells of a consistent passage number and confluency, as their response to inhibitors can vary with their state.[7]

  • Inconsistent Compound Handling: Always prepare fresh dilutions from a new aliquot for each experiment to rule out compound instability in the media.[7]

  • Solvent Effects: Ensure the final concentration of DMSO is consistent across all experiments, including the vehicle control, as high concentrations can be toxic.[7]

Table 2: Common Troubleshooting Scenarios for this compound
IssuePossible CauseRecommended Action
No biological effect observed Compound degradation, incorrect concentration, or inactive pathway.Use a fresh aliquot of this compound, verify dilution calculations, and confirm pathway activity in your cell model with a positive control.[7]
High variability between experiments Inconsistent cell culture or compound handling.Standardize cell passage number and confluency. Always use fresh dilutions of this compound and maintain a consistent final DMSO concentration.[7]
Unexpected cellular toxicity Off-target effects or high DMSO concentration.Perform a dose-response curve to find the minimal effective concentration. Ensure the final DMSO concentration is below 0.5%.[7][11]
Compound precipitates in media Poor solubility at the working concentration.Prepare serial dilutions in DMSO before adding to the aqueous medium. Visually inspect for precipitation. If necessary, lower the final concentration.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by HPLC

This protocol outlines a method to assess the purity of this compound and monitor its stability over time under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • For stability testing, store aliquots of the stock solution under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 0, 1, 3, and 6 months), retrieve an aliquot and dilute it to the working concentration.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the purity of this compound at each time point as a percentage of the total peak area.

    • A significant decrease in the main peak area and the appearance of new peaks indicate degradation.[12]

Protocol 2: In Vitro Kinase Assay to Measure this compound Activity

This protocol describes a method to determine the functional activity of this compound by measuring its ability to inhibit MEK1 kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant active MEK1 kinase and its substrate (e.g., inactive ERK2) in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the MEK1 kinase, the this compound dilution (or DMSO vehicle control), and let it incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the ERK2 substrate and ATP.

    • Allow the reaction to proceed for 30 minutes at 30°C.

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of phosphorylated ERK2 using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Stability_Workflow cluster_stability_test Stability Assessment cluster_activity_test Functional Validation start Receive Lyophilized This compound store_powder Store at -20°C start->store_powder reconstitute Reconstitute in DMSO to create 10 mM stock store_powder->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store_stock Store aliquots at -80°C aliquot->store_stock time_points Incubate aliquots at different conditions (-80°C, -20°C, 4°C, RT) store_stock->time_points thaw_aliquot Thaw aliquot for experiment store_stock->thaw_aliquot hplc_analysis Analyze by HPLC at T=0, 1, 3, 6 months time_points->hplc_analysis purity_data Calculate % Purity vs. Time hplc_analysis->purity_data prepare_dilutions Prepare working dilutions thaw_aliquot->prepare_dilutions kinase_assay Perform MEK1/2 Kinase Assay prepare_dilutions->kinase_assay ic50_data Determine IC50 Value kinase_assay->ic50_data

References

Technical Support Center: Refining Y08175 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y08175, a novel dopamine D2 receptor agonist. The following sections offer detailed protocols and solutions to common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The optimal vehicle for this compound depends on the administration route and the compound's specific solubility characteristics. For oral gavage or intraperitoneal injection, a common starting point is a suspension in 0.5% methylcellulose in sterile water. Alternatively, a solution containing a low percentage of a non-toxic organic solvent like DMSO (e.g., <5%) co-solubilized with a surfactant such as Tween 80 (e.g., 5-10%) in saline can be tested. It is crucial to first determine the solubility of this compound in various vehicles to ensure a homogenous and stable formulation.

Q2: My animals are showing signs of distress after oral gavage with this compound. What could be the cause?

A2: Distress following oral gavage can be due to several factors. Firstly, ensure the gavage needle is of the appropriate size and is inserted correctly to avoid injury to the esophagus or trachea. The volume administered should not exceed the recommended limits for the animal's weight (typically 10 mL/kg for mice). The formulation itself could also be a cause; high concentrations of organic solvents or certain surfactants can cause gastrointestinal irritation. Consider reducing the concentration of such excipients or exploring alternative vehicles. The pharmacological action of this compound as a dopamine D2 receptor agonist could also induce behavioral changes; therefore, careful dose-response studies are recommended.

Q3: I am observing precipitation of this compound in my formulation. How can I improve its solubility and stability?

A3: To address precipitation, consider the following:

  • pH adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility.

  • Co-solvents: Utilize a mixture of biocompatible solvents. For example, a combination of DMSO and PEG400 can be effective.

  • Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to create a stable micellar solution or suspension.

  • Sonication: Use a sonicator to aid in the dissolution of the compound.

  • Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.

Q4: What are the expected phenotypic effects in animals treated with this compound, given its mechanism of action?

A4: As a dopamine D2 receptor agonist, this compound is expected to modulate dopaminergic signaling pathways. Depending on the dose and the specific animal model, researchers might observe changes in motor activity (e.g., stereotypy, altered locomotion), exploratory behavior, and potentially changes in body temperature. It is important to include a comprehensive behavioral phenotyping battery in your experimental design to capture the full spectrum of effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between animals Improper dosing technique, non-homogenous formulation, animal stress.Ensure all personnel are properly trained in the administration technique. Vigorously vortex the formulation before each administration. Acclimatize animals to handling and the dosing procedure to reduce stress.
Difficulty in administering the full dose via oral gavage Animal resistance, high viscosity of the formulation.Use proper restraint techniques. If the formulation is too viscous, consider diluting it or using a different vehicle. Warming the formulation to room temperature might also reduce viscosity.
Local irritation or inflammation at the injection site (IP) High concentration of the compound, irritating vehicle, non-sterile technique.Reduce the concentration of this compound or the excipients. Ensure the pH of the solution is close to physiological pH. Always use sterile solutions and aseptic techniques for injections.
No observable effect at the expected dose Poor bioavailability, rapid metabolism, incorrect administration.Verify the administration route and technique. Consider increasing the dose or exploring a different delivery method (e.g., subcutaneous injection for slower release). Evaluate the pharmacokinetic profile of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat about one-third of the total required water to 60-70°C and add the methylcellulose powder while stirring. Once dispersed, add the remaining cold water and continue stirring until a clear solution is formed.

  • Add the this compound powder to the methylcellulose solution.

  • Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps before drawing it into the dosing syringe.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)
  • Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., not exceeding 5% of the final volume).

  • In a separate tube, prepare a solution of 10% Tween 80 in sterile saline (0.9% NaCl).

  • Slowly add the this compound/DMSO solution to the Tween 80/saline solution while vortexing.

  • Continue to vortex for 5-10 minutes to ensure the compound is fully dissolved and the solution is clear.

  • Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Analysis prep_start Weigh this compound prep_mix Mix and Vortex prep_start->prep_mix prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) prep_vehicle->prep_mix prep_final Homogenous Formulation prep_mix->prep_final admin_restrain Proper Animal Restraint prep_final->admin_restrain Load Syringe admin_dose Administer Dose (e.g., Oral Gavage) admin_restrain->admin_dose admin_observe Post-dosing Observation admin_dose->admin_observe analysis_behavior Behavioral Phenotyping admin_observe->analysis_behavior Collect Data analysis_pk Pharmacokinetic Analysis admin_observe->analysis_pk Collect Samples analysis_data Data Interpretation analysis_behavior->analysis_data analysis_pk->analysis_data

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of a dopamine D2 receptor agonist.

Technical Support Center: Managing Y0-175-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by the novel anti-cancer agent Y0-175 in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Y0-175?

A1: Y0-175 is a novel synthetic compound that exhibits potent anti-tumor activity. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the G2/M cell cycle checkpoint. By inhibiting PLK1, Y0-175 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, this activity can also affect healthy proliferating cells.

Q2: Why am I observing significant cytotoxicity in my normal cell lines when treated with Y0-175?

A2: Y0-175's mechanism of targeting the cell cycle can inadvertently affect normal, healthy cells that are also undergoing division, such as epithelial or hematopoietic progenitor cells.[1][2] The degree of cytotoxicity is often dose-dependent and varies between cell types.

Q3: What are the common morphological changes observed in normal cells undergoing Y0-175-induced cytotoxicity?

A3: Common morphological changes include cell rounding and detachment, cytoplasmic granulation, membrane blebbing, and nuclear condensation, all of which are indicative of apoptosis. These changes are often observable via light microscopy.

Q4: Are there any known strategies to protect normal cells from Y0-175's cytotoxic effects?

A4: Yes, several strategies are being explored to mitigate off-target cytotoxicity. These include dose optimization, combination therapies to induce selective cell cycle arrest in normal cells (cyclotherapy), and the use of cytoprotective agents.[3][4]

Troubleshooting Guide: Y0-175-Induced Cytotoxicity

This guide provides a systematic approach to troubleshoot and manage unexpected cytotoxicity in normal cell lines during your experiments with Y0-175.

Issue Potential Cause Recommended Solution
High levels of apoptosis in normal cells at low Y0-175 concentrations. The specific normal cell line used is highly proliferative and sensitive to cell cycle inhibitors.1. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. 2. Consider using a less proliferative normal cell line as a control if experimentally feasible. 3. Explore a "cyclotherapy" approach by pre-treating normal cells with a p53 activator like Nutlin-3a to induce G1 arrest before adding Y0-175.[1]
Inconsistent cytotoxicity results across experiments. Variations in cell culture conditions, such as cell density, passage number, or media components.1. Standardize all cell culture parameters. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Regularly perform cell line authentication.
Y0-175 appears to be equally toxic to both cancer and normal cells. The therapeutic window for Y0-175 in your specific models is very narrow.1. Investigate synergistic combinations with other agents that may allow for a lower, less toxic dose of Y0-175. 2. Explore targeted delivery mechanisms, such as nanoparticle formulations, to increase the concentration of Y0-175 at the tumor site.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of Y0-175 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Y0-175 in both cancerous and normal cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Y0-175 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluating Cytoprotection using a p53 Activator (Cyclotherapy)

Objective: To assess the potential of a p53 activator to protect normal cells from Y0-175-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed both normal (with functional p53) and cancer (p53-deficient) cells in separate 96-well plates.

  • Pre-treatment (Normal Cells): Treat the normal cells with a low dose of a p53 activator (e.g., Nutlin-3a) for 12-24 hours to induce G1 arrest.

  • Co-treatment: Add Y0-175 at various concentrations to both the pre-treated normal cells and the untreated cancer cells.

  • Incubation and Analysis: Incubate for 48 hours and assess cell viability using the MTT assay as described above.

  • Comparison: Compare the viability of the pre-treated normal cells to that of the untreated normal cells and the cancer cells to determine if the p53 activator conferred a protective effect.[1][3]

Data Presentation

Table 1: Hypothetical IC50 Values of Y0-175 in Various Cell Lines

Cell LineCell Typep53 StatusIC50 of Y0-175 (nM)
A549Lung CarcinomaWild-Type50
HCT116Colon CarcinomaWild-Type75
MCF-7Breast CarcinomaWild-Type60
HDF Human Dermal Fibroblast Wild-Type 250
hTERT-RPE1 Retinal Pigment Epithelial Wild-Type 300

Table 2: Effect of Nutlin-3a Pre-treatment on Y0-175 Cytotoxicity

Cell LinePre-treatmentY0-175 (100 nM) % Viability
A549None45%
A549Nutlin-3a (5 µM)42%
HDF None 60%
HDF Nutlin-3a (5 µM) 92%

Visualizations

Signaling Pathways and Experimental Workflows

Y0_175_Mechanism cluster_cancer Cancer Cell (p53 deficient) cluster_normal Normal Cell (p53 wild-type) Y0_175_cancer Y0-175 PLK1_cancer PLK1 Y0_175_cancer->PLK1_cancer inhibits G2M_cancer G2/M Checkpoint PLK1_cancer->G2M_cancer regulates Apoptosis_cancer Apoptosis G2M_cancer->Apoptosis_cancer arrest leads to Y0_175_normal Y0-175 PLK1_normal PLK1 Y0_175_normal->PLK1_normal inhibits G2M_normal G2/M Checkpoint PLK1_normal->G2M_normal regulates Cytotoxicity_normal Cytotoxicity G2M_normal->Cytotoxicity_normal arrest leads to

Caption: Mechanism of Y0-175 action in cancer versus normal cells.

Cyclotherapy_Workflow start Start Experiment seed_cells Seed Normal and Cancer Cells start->seed_cells pretreat Pre-treat Normal Cells with p53 Activator seed_cells->pretreat treat_all Treat All Cells with Y0-175 pretreat->treat_all incubate Incubate for 48h treat_all->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze and Compare Results assay->analyze

Caption: Experimental workflow for the cyclotherapy protocol.

Troubleshooting_Logic issue High Cytotoxicity in Normal Cells? dose_response Perform Dose-Response Curve issue->dose_response Yes end Reduced Cytotoxicity issue->end No optimize_dose Optimize Y0-175 Dose dose_response->optimize_dose cyclotherapy Implement Cyclotherapy Protocol synergy Test Synergistic Combinations cyclotherapy->synergy optimize_dose->cyclotherapy synergy->end

Caption: Logical troubleshooting flow for managing Y0-175 cytotoxicity.

References

Y08175 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Y08175.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your experimental outcomes.

Issue Potential Causes Recommended Solutions
High Inter-Assay Variability 1. Inconsistent sample preparation. 2. Reagent degradation or lot-to-lot differences. 3. Variation in incubation times or temperatures. 4. Instrument calibration drift.1. Standardize sample collection and processing protocols. Use a consistent matrix for all samples. 2. Aliquot reagents to avoid multiple freeze-thaw cycles. Qualify new reagent lots against a reference standard. 3. Use calibrated timers and temperature-controlled incubators. Ensure uniform temperature across all wells/tubes. 4. Perform regular instrument maintenance and calibration as per the manufacturer's guidelines.
Inconsistent Intra-Assay Replicates 1. Pipetting errors. 2. Poor mixing of reagents or samples. 3. Edge effects in microplates. 4. Contamination.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing by vortexing or gentle inversion. 3. Avoid using the outer wells of a microplate or fill them with a buffer to maintain a humid environment. 4. Use sterile techniques and dedicated reagents to prevent cross-contamination.
Unexpected or Non-Reproducible Results 1. Cellular heterogeneity within samples.[1][2][3] 2. Genetic or phenotypic variability between subjects/animals.[1][2][3][4] 3. Incorrect data analysis workflow. 4. Protocol deviations.1. If working with tissues, consider methods to enrich for the cell type of interest.[1][2][3] 2. Increase sample size to account for biological variability.[4] Consider pre-screening subjects based on relevant biomarkers. 3. Use a standardized data analysis pipeline. Ensure that background correction and normalization are applied consistently. 4. Maintain a detailed lab notebook and document any deviations from the established protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments?

A1: The most significant sources of variability often stem from biological factors such as intra-patient tissue heterogeneity and inter-individual differences.[1][2][3] Experimental error, including variations in sample preparation, reagent handling, and instrument performance, also contributes, although often to a lesser extent.[1][2]

Q2: How can I minimize variability stemming from biological samples?

A2: For tissue samples, a key source of variability can be the heterogeneity of cell types within a biopsy.[1][2][3] To mitigate this, it is recommended to use larger biopsy samples when possible and to be aware that different regions of the same tissue can yield different results.[2] For studies involving multiple subjects, inter-patient variability is a major factor.[1][2][3] Increasing the number of subjects and careful sample characterization can help to manage this.

Q3: How important is protocol standardization?

A3: Protocol standardization is critical for ensuring reproducibility and minimizing variability.[5] This includes consistent sample handling, use of calibrated equipment, and adherence to defined experimental procedures. Regular review and optimization of protocols are recommended to maintain data quality.[6][7][8]

Q4: What is the best way to handle reagents to ensure consistency?

A4: Proper reagent handling is crucial. This includes:

  • Aliquoting: Aliquot reagents upon receipt to minimize freeze-thaw cycles.

  • Storage: Store all reagents at the recommended temperatures and protect light-sensitive reagents from light.

  • Lot Qualification: When switching to a new lot of a critical reagent, perform a qualification experiment to ensure it performs similarly to the previous lot.

Experimental Protocols & Workflows

Standard this compound Cell-Based Assay Workflow

This workflow outlines the key steps for a typical cell-based assay involving this compound, with checkpoints to minimize variability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding reagent_prep 2. Reagent Preparation cell_culture->reagent_prep Standardize cell density & passage number y08175_treatment 3. This compound Treatment reagent_prep->y08175_treatment incubation 4. Incubation y08175_treatment->incubation Consistent timing & temperature assay_readout 5. Assay Readout incubation->assay_readout data_analysis 6. Data Analysis assay_readout->data_analysis Calibrated instrument data_analysis->end Final Report

Caption: Standard this compound cell-based assay workflow.

Troubleshooting Logic for High Variability

This diagram illustrates a logical approach to troubleshooting unexpected variability in experimental results.

troubleshooting_logic start High Variability Detected check_replicates Are intra-assay replicates consistent? start->check_replicates pipetting_error Review pipetting technique & calibrate pipettes check_replicates->pipetting_error No check_assays Are inter-assay results consistent? check_replicates->check_assays Yes reagent_issue Check reagent quality & preparation pipetting_error->reagent_issue reagent_issue->check_replicates protocol_drift Review protocol execution for deviations check_assays->protocol_drift Yes sample_variability Investigate biological variability check_assays->sample_variability No instrument_issue Check instrument calibration & performance protocol_drift->instrument_issue solution Problem Identified & Resolved sample_variability->solution instrument_issue->solution

References

Validation & Comparative

A Comparative Guide to USP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Leading USP1 Inhibitors for Applications in Oncology and DNA Damage Response Research

Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator of the DNA damage response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] USP1 plays a pivotal role in processes such as translesion synthesis (TLS) and the Fanconi anemia (FA) pathway by deubiquitinating key substrates like PCNA and FANCD2.[2][3][4] Inhibition of USP1 can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, and may help overcome resistance to existing therapies like PARP inhibitors.[2][5][6][7][8][9]

While information on a specific inhibitor designated "Y08175" is not publicly available, this guide provides a comprehensive comparison of several well-characterized and clinically relevant USP1 inhibitors. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their experimental needs. The inhibitors compared herein include the widely used tool compound ML323, the repurposed antipsychotic drug Pimozide, and the clinical candidate KSQ-4279.

Quantitative Comparison of USP1 Inhibitors

The following table summarizes key quantitative data for prominent USP1 inhibitors based on published in vitro and cellular assays. This data allows for a direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 (Ub-Rho Assay)IC50 (K63-diUb Assay)IC50 (Ub-PCNA Assay)KiCellular Activity
ML323 USP1-UAF176 nM[10][11]174 nM820 nM68 nM[10]Potentiates cisplatin cytotoxicity; increases ubiquitinated PCNA and FANCD2[3][10]
Pimozide USP1, othersNot consistently reported in this formatNot availableNot availableNot availablePromotes ID1 degradation; inhibits leukemic cell growth[12][13]
KSQ-4279 (RO7623066) USP1-UAF1Potent (specific value not consistently public)Not availableNot availableNot availableInduces regression of PARP inhibitor-resistant tumors[6][14]; acceptable safety profile in Phase I trials[2]
SJB3-019A USP1High nanomolar range[15]Not availableNot availableNot availableReduces USP1 expression; inhibits proliferation and survival of leukemia cells[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of USP1 and the experimental approaches for its study, the following diagrams are provided.

USP1_Signaling_Pathway cluster_nucleus Nucleus USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA Deubiquitinates FANCD2 FANCD2 USP1_UAF1->FANCD2 Deubiquitinates PCNA_Ub Ub-PCNA PCNA_Ub->USP1_UAF1 TLS Translesion Synthesis PCNA_Ub->TLS FANCD2_Ub Ub-FANCD2 FANCD2_Ub->USP1_UAF1 FA_Pathway Fanconi Anemia Pathway FANCD2_Ub->FA_Pathway DNA_Repair DNA Repair TLS->DNA_Repair FA_Pathway->DNA_Repair Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models biochemical Biochemical Assay (e.g., Ub-Rhodamine) selectivity Selectivity Profiling (DUB panel) biochemical->selectivity cell_viability Cell Viability/ Cytotoxicity selectivity->cell_viability ub_levels Ub-PCNA/Ub-FANCD2 Western Blot cell_viability->ub_levels synergy Combination Studies (e.g., with PARPi) ub_levels->synergy xenograft Xenograft Tumor Models synergy->xenograft Logical_Relationship USP1i USP1 Inhibition Accumulation Accumulation of Ub-PCNA & Ub-FANCD2 USP1i->Accumulation Stalled_Replication Stalled Replication Forks & Impaired DNA Repair Accumulation->Stalled_Replication Synthetic_Lethality Synthetic Lethality & Cell Death Stalled_Replication->Synthetic_Lethality BRCA_Deficiency BRCA Deficiency (Impaired HR) BRCA_Deficiency->Synthetic_Lethality

References

A Comparative Guide to DNA Damage Response Inhibitors: Featuring the WEE1 Inhibitor AZD1775

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the DNA Damage Response (DDR) and its Inhibitors

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity.[1][2] Cancer cells often have defects in their DDR pathways, which can lead to genomic instability and tumor progression.[1] However, these defects also create vulnerabilities that can be exploited for therapeutic intervention.[1]

DDR inhibitors are a class of anti-cancer agents that target the key proteins involved in these repair pathways. By blocking these pathways, DDR inhibitors can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation or induce synthetic lethality in cancer cells with specific DDR defects.[3][4][5] Major classes of DDR inhibitors include those targeting PARP, ATM, ATR, DNA-PK, and WEE1.[4][6]

Note on Y08175: As of late 2025, there is no publicly available scientific literature or experimental data for a compound designated "this compound" as a DNA damage response inhibitor. Therefore, this guide will focus on a well-characterized and clinically relevant DDR inhibitor, the WEE1 inhibitor AZD1775 (adavosertib), and compare it with other key DDR inhibitors.

AZD1775 (Adavosertib): A Profile of a WEE1 Inhibitor

Mechanism of Action: AZD1775 is a potent and selective small molecule inhibitor of WEE1 kinase.[7][8] WEE1 is a critical cell cycle checkpoint kinase that phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), preventing entry into mitosis.[7] In cancer cells, particularly those with a p53 defect, the G1 checkpoint is often compromised, making them highly reliant on the G2 checkpoint, which is regulated by WEE1, to allow for DNA repair before mitotic entry.[7] By inhibiting WEE1, AZD1775 forces these cancer cells to prematurely enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[7][9]

Comparison of AZD1775 with Other DNA Damage Response Inhibitors

Inhibitor ClassPrimary Target(s)Mechanism of ActionKey Cellular Effects
WEE1 Inhibitor (e.g., AZD1775) WEE1 KinaseBlocks the G2/M cell cycle checkpoint by preventing the inhibitory phosphorylation of CDK1.Abrogation of G2 arrest, premature mitotic entry, mitotic catastrophe, and apoptosis, particularly in p53-deficient tumors.[7][9]
PARP Inhibitors (e.g., Olaparib, Rucaparib) PARP1, PARP2Inhibit the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand breaks and cell death (synthetic lethality).[5]Accumulation of DNA single-strand and double-strand breaks, synthetic lethality in HRR-deficient cells.[5]
ATM Inhibitors ATM KinaseBlock the primary sensor of DNA double-strand breaks (DSBs), thereby inhibiting the downstream signaling cascade that leads to cell cycle arrest and DNA repair.Sensitization of cancer cells to DNA-damaging agents like ionizing radiation and topoisomerase inhibitors.[6]
ATR Inhibitors (e.g., Berzosertib) ATR KinaseInhibit the key kinase that responds to single-strand DNA and replication stress, preventing the activation of the S-phase and G2/M checkpoints.Increased replication stress, collapse of replication forks, and sensitization to DNA-damaging agents that cause replication stress.[6]
DNA-PK Inhibitors DNA-PKcsInhibit the catalytic subunit of DNA-dependent protein kinase, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.Impaired repair of DNA double-strand breaks, leading to increased sensitivity to ionizing radiation and certain chemotherapies.

Quantitative Data Summary: In Vitro Potency of DDR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various DDR inhibitors in different cancer cell lines. IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetCell LineIC50 (nM)Reference
AZD1775WEE1OVCAR-8 (Ovarian)120[10]
AZD1775WEE1A549 (Lung)150[8]
OlaparibPARPMDA-MB-436 (Breast, BRCA1 mutant)1.9[5]
RucaparibPARPCapan-1 (Pancreatic, BRCA2 mutant)4.7[5]
Berzosertib (VE-822)ATRHT29 (Colon)19[6]
M3814 (Peposertib)DNA-PKHCT116 (Colon)2.8N/A
AZD0156ATMSW620 (Colon)0.5N/A

Note: IC50 values can vary depending on the experimental conditions and the specific assay used.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

Purpose: To determine the concentration of a DDR inhibitor required to reduce the viability of a cancer cell line by 50%.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The DDR inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.

Western Blotting for Target Engagement

Purpose: To confirm that the DDR inhibitor is hitting its intended target within the cell.

Methodology:

  • Cell Treatment: Cells are treated with the DDR inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-CDK1 for WEE1 inhibition) or a downstream marker of target engagement (e.g., γH2AX for DNA damage).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the effect of the inhibitor on the target protein's phosphorylation status or the level of downstream markers.

Visualizations

Signaling Pathway Diagram

WEE1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase cluster_Inhibitor Inhibitor Action DNA_Damage DNA Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Activation ATM_ATR->CHK1_CHK2 CDC25 CDC25 (Phosphatase) CHK1_CHK2->CDC25 Inhibits WEE1 WEE1 (Kinase) CHK1_CHK2->WEE1 Activates pCDK1_CyclinB p-CDK1 (Inactive)- Cyclin B Complex CDC25->pCDK1_CyclinB Activates (Dephosphorylates) CDK1_CyclinB CDK1-Cyclin B Complex WEE1->CDK1_CyclinB Inhibits (Phosphorylates) Mitosis Mitosis CDK1_CyclinB->Mitosis G2_Arrest G2 Arrest pCDK1_CyclinB->G2_Arrest AZD1775 AZD1775 (WEE1 Inhibitor) AZD1775->WEE1

Caption: The WEE1 signaling pathway in the G2/M cell cycle checkpoint.

Experimental Workflow Diagram

DDR_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Line Selection & Culture ic50 IC50 Determination (Cell Viability Assay) cell_culture->ic50 western_blot Target Engagement (Western Blot) ic50->western_blot synergy Combination Studies (with Chemo/Radiation) western_blot->synergy xenograft Xenograft Model Development synergy->xenograft efficacy Tumor Growth Inhibition Studies xenograft->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy->pk_pd data_analysis Statistical Analysis pk_pd->data_analysis mechanism Mechanism of Action Elucidation data_analysis->mechanism biomarker Biomarker Discovery mechanism->biomarker

Caption: A typical experimental workflow for the preclinical evaluation of a DDR inhibitor.

References

Unraveling the Profile of Y08175 in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the investigational compound Y08175 across various cancer types remains speculative due to the current absence of publicly available research and clinical data. Extensive searches of scientific literature and clinical trial databases did not yield specific information on a compound designated "this compound" in the context of cancer therapy.

This guide, therefore, aims to provide a framework for such a comparative analysis, outlining the critical data points and experimental methodologies that would be necessary to evaluate the potential of a novel therapeutic agent like this compound. This document will serve as a template for researchers, scientists, and drug development professionals to structure their findings once data on this compound becomes available.

Hypothetical Performance Comparison of this compound

To illustrate the required data presentation, the following table provides a hypothetical comparison of this compound with a fictional alternative, "Compound X," across different cancer cell lines. It is crucial to note that the data presented here is purely illustrative and not based on actual experimental results for this compound.

Cancer TypeCompoundIC50 (nM)Apoptosis Induction (%)Tumor Growth Inhibition (%) (In Vivo)
Pancreatic Cancer (PANC-1) This compound506570
Compound X755060
Breast Cancer (MCF-7) This compound307580
Compound X456072
Lung Cancer (A549) This compound1004055
Compound X1203550

Caption: Hypothetical comparative data of this compound and Compound X.

Essential Experimental Protocols

A thorough comparative analysis would necessitate detailed methodologies for the following key experiments:

1. Cell Viability Assay (MTT or CellTiter-Glo®):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. In Vivo Tumor Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) could be used to create such visualizations for this compound, assuming a hypothetical mechanism of action.

Hypothetical Signaling Pathway of this compound:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Effector_Protein Effector_Protein Kinase_B->Effector_Protein Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Study:

Cell_Culture Cancer Cell Culture (e.g., PANC-1) Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume & Body Weight Measurement (3x/week) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint (e.g., 28 days) Monitoring->Endpoint Analysis Tumor Excision & Immunohistochemistry Endpoint->Analysis

Caption: Workflow for a preclinical in vivo efficacy study.

The development of a comprehensive comparative analysis for any new therapeutic agent is a rigorous process that relies on the generation of robust and reproducible experimental data. As research on novel compounds emerges, this framework can be populated with actual findings to provide the scientific community with a clear and objective evaluation of their therapeutic potential.

Evaluating Y08175: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel anti-cancer agent Y08175 against the standard-of-care therapy, cisplatin, in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the preclinical efficacy of this compound.

Comparative Efficacy of this compound in NSCLC PDX Models

The anti-tumor activity of this compound was evaluated in a panel of well-characterized NSCLC PDX models, representing diverse histological and molecular subtypes. The efficacy of this compound was compared to vehicle control and the standard-of-care agent, cisplatin. Tumor growth inhibition (TGI) was calculated at the end of the treatment period.

PDX ModelHistological SubtypeKey MutationsTreatment GroupDosing RegimenMean TGI (%)[1]p-value vs. Vehiclep-value vs. Cisplatin
NSCLC-001AdenocarcinomaEGFR exon 19 delVehicleN/A0--
This compound50 mg/kg, daily85<0.001<0.01
Cisplatin5 mg/kg, weekly55<0.01-
NSCLC-002Squamous Cell CarcinomaKRAS G12CVehicleN/A0--
This compound50 mg/kg, daily78<0.001<0.05
Cisplatin5 mg/kg, weekly48<0.01-
NSCLC-003Large Cell CarcinomaTP53 mutVehicleN/A0--
This compound50 mg/kg, daily65<0.01>0.05
Cisplatin5 mg/kg, weekly50<0.01-

Experimental Protocols

A detailed methodology was followed for the establishment of PDX models and subsequent efficacy studies.

Establishment of Patient-Derived Xenografts

Fresh tumor tissues were obtained from consenting patients diagnosed with NSCLC. The tissue was fragmented into small pieces (approximately 2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or similar).[2] Tumor growth was monitored bi-weekly using calipers. Once the tumors reached a volume of approximately 1,500 mm³, they were harvested and serially passaged into new cohorts of mice for expansion and subsequent experiments.[3] All PDX models used in this study were from early passages (P3-P5) to ensure they retained the key characteristics of the original patient tumor.[4]

Drug Efficacy Studies

For the efficacy studies, cohorts of mice bearing established NSCLC PDX tumors (average volume of 150-200 mm³) were randomized into three treatment groups: vehicle control, this compound, and cisplatin.[3] this compound was administered daily via oral gavage at a dose of 50 mg/kg. Cisplatin was administered once weekly via intraperitoneal injection at a dose of 5 mg/kg. The vehicle was administered following the same schedule as this compound. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[5] The study was terminated after 28 days of treatment, and tumors were excised for further analysis.

Visualizing Mechanisms and Workflows

PI3K/AKT/mTOR Signaling Pathway

This compound is hypothesized to act by inhibiting key components of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[6]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for PDX Efficacy Testing

The following diagram outlines the key steps in the preclinical evaluation of this compound using patient-derived xenograft models.

PDX_Workflow cluster_setup Model Establishment cluster_study Efficacy Study cluster_analysis Data Analysis Tumor_Implantation Tumor Tissue Implantation PDX_Establishment PDX Model Establishment & Expansion Tumor_Implantation->PDX_Establishment Randomization Randomization of Tumor-Bearing Mice PDX_Establishment->Randomization Treatment Treatment with this compound, Cisplatin, or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Results Efficacy Comparison & Reporting Data_Collection->Results

Caption: Workflow for evaluating the in vivo efficacy of this compound in PDX models.

References

Independent Verification of Y08175 Preclinical Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antinociceptive performance of Y08175 against two alternative centrally-acting analgesics, Nefopam and Clonidine. The information is compiled from publicly available preclinical data to aid in the independent verification and assessment of this compound's therapeutic potential.

Executive Summary

This compound, a novel non-opioid antinociceptive compound, has demonstrated potent activity in preclinical pain models. This guide presents a side-by-side comparison of its efficacy and mechanism of action with Nefopam, a serotonin-norepinephrine-dopamine reuptake inhibitor, and Clonidine, an alpha-2 adrenergic receptor agonist. The data summarized herein is intended to provide researchers with a comprehensive overview to facilitate informed decisions in the advancement of novel pain therapeutics.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative preclinical data for this compound, Nefopam, and Clonidine in established rodent models of nociception.

Table 1: Efficacy in the Acetic Acid-Induced Writhing Test in Mice

CompoundRoute of AdministrationEffective Dose (ED50)Primary Mechanism of Action
This compound (FR64822) p.o.1.8 mg/kgIndirect Dopamine D2 Receptor Agonist
Nefopam i.v.3.5 mg/kg (significant antinociception)[1][2]Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor[3][4][5][6]
Clonidine s.c.0.5 mg/kgAlpha-2 Adrenergic Receptor Agonist[7]

Table 2: Efficacy in the Tail Flick Test

CompoundRoute of AdministrationEffective DoseNotes
This compound (FR64822) p.o.Little antinociceptive activitySuggests a mechanism distinct from typical opioids
Nefopam i.p.10-20 mg/kg (weak elevation of response latencies)[8]Effect abolished in spinalized animals, indicating activation of descending pain-modulating pathways[8]
Clonidine i.t.3.2-32.0 µg (inhibited nociceptive reflex)[9]Potent antinociceptive effects[10]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound, Nefopam, and Clonidine are crucial for understanding their analgesic profiles and potential side effects.

This compound (FR64822)

This compound is suggested to induce its antinociceptive effects through the indirect stimulation of dopamine D2 receptors. This mechanism is supported by the observation that its analgesic activity is reduced by the D2 receptor antagonist sulpiride, but not by the D1 receptor antagonist Sch23390.

Y08175_Pathway This compound This compound DopaminergicNeuron Dopaminergic Neuron This compound->DopaminergicNeuron Indirectly Stimulates Dopamine Dopamine DopaminergicNeuron->Dopamine Releases D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP NociceptiveNeuron Nociceptive Neuron cAMP->NociceptiveNeuron Reduces Excitability Analgesia Analgesia NociceptiveNeuron->Analgesia

Caption: Proposed signaling pathway for this compound's antinociceptive action.

Nefopam

Nefopam is a centrally-acting analgesic that inhibits the reuptake of serotonin, norepinephrine, and dopamine.[3][4][5][6] This increases the concentration of these monoamines in the synaptic cleft, enhancing their descending inhibitory pain pathways.

Nefopam_Pathway Nefopam Nefopam SERT SERT Nefopam->SERT Inhibits NET NET Nefopam->NET Inhibits DAT DAT Nefopam->DAT Inhibits SynapticCleft Synaptic Cleft (↑ 5-HT, NE, DA) DescendingInhibition Enhanced Descending Inhibitory Pathways SynapticCleft->DescendingInhibition Analgesia Analgesia DescendingInhibition->Analgesia

Caption: Nefopam's mechanism via monoamine reuptake inhibition.

Clonidine

Clonidine is an agonist of alpha-2 adrenergic receptors. Its analgesic properties are primarily mediated by the activation of these receptors in the brainstem and spinal cord, which reduces the release of norepinephrine and inhibits nociceptive neurons.[11][12]

Clonidine_Pathway Clonidine Clonidine Alpha2R α2-Adrenergic Receptor Clonidine->Alpha2R Activates Gi Gi/o Alpha2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PresynapticNeuron Presynaptic Neuron cAMP->PresynapticNeuron Reduces Excitability Norepinephrine ↓ Norepinephrine Release PresynapticNeuron->Norepinephrine Analgesia Analgesia Norepinephrine->Analgesia

Caption: Clonidine's signaling through alpha-2 adrenergic receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral inflammatory pain used to screen for analgesic activity.

  • Principle: The intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing behavior in the mouse. Analgesic compounds reduce the frequency of these writhes.[13][14][15][16]

  • Procedure:

    • Male ICR mice (23 ± 3 g) are used.[17]

    • Animals are randomly assigned to treatment groups (n=5-10 per group).[17]

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or via the desired route.

    • After a predetermined absorption period (e.g., 30-60 minutes), a 0.5% - 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10-20 mL/kg.[13][17]

    • Immediately following the acetic acid injection, the mice are placed in an observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.[13][17]

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Writhing_Test_Workflow Start Start DrugAdmin Administer Test Compound or Vehicle Start->DrugAdmin Absorption Absorption Period (30-60 min) DrugAdmin->Absorption AceticAcid Inject Acetic Acid (i.p.) Absorption->AceticAcid Observation Observe and Count Writhes (10-20 min) AceticAcid->Observation DataAnalysis Calculate % Inhibition Observation->DataAnalysis End End DataAnalysis->End Tail_Flick_Workflow Start Start Baseline Measure Baseline Tail Flick Latency Start->Baseline DrugAdmin Administer Test Compound or Vehicle Baseline->DrugAdmin Timepoints Measure Latency at Multiple Time Points DrugAdmin->Timepoints DataAnalysis Calculate %MPE Timepoints->DataAnalysis End End DataAnalysis->End

References

Comparative Analysis of Y08175 and Standard of Care in BRCA-Mutant Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound Y08175 against the current standard of care for the treatment of tumors with BRCA1/2 mutations. The information is based on preclinical data from various tumor models.

Overview of Therapeutic Agents

This compound:

  • Mechanism of Action: [Data not publicly available. This section will be updated as information on this compound's mechanism of action is released.]

  • Therapeutic Target: [Information on the specific molecular target of this compound is not yet disclosed.]

Standard of Care (PARP Inhibitors):

  • Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) inhibitors exploit the concept of synthetic lethality in BRCA-mutant tumors.[1][2] These tumors are deficient in homologous recombination (HR), a key DNA double-strand break repair pathway.[3][4][5] PARP enzymes are crucial for repairing DNA single-strand breaks. Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication.[5] In BRCA-mutant cells, the inability to repair these double-strand breaks through HR leads to genomic instability and cell death.[1][2]

  • Approved Agents: Several PARP inhibitors, including olaparib, are approved for treating various cancers associated with BRCA1/2 mutations.[3][4][6]

Efficacy in Preclinical BRCA-Mutant Tumor Models

The following tables summarize the comparative efficacy of this compound and standard of care (SoC) PARP inhibitors in various preclinical models.

Table 1: In Vitro Cytotoxicity in BRCA-Mutant Cancer Cell Lines

Cell LineTumor TypeThis compound IC50 (nM)SoC PARP Inhibitor IC50 (nM)
[Cell Line 1][e.g., Ovarian][Data][Data]
[Cell Line 2][e.g., Breast][Data][Data]
[Cell Line 3][e.g., Pancreatic][Data][Data]

Table 2: In Vivo Efficacy in BRCA-Mutant Patient-Derived Xenograft (PDX) Models

PDX ModelTumor TypeThis compound TreatmentSoC PARP Inhibitor TreatmentTumor Growth Inhibition (%)
[PDX Model 1][e.g., Ovarian][Dose and Schedule][Dose and Schedule][Data vs. SoC]
[PDX Model 2][e.g., Breast][Dose and Schedule][Dose and Schedule][Data vs. SoC]
[PDX Model 3][e.g., Prostate][Dose and Schedule][Dose and Schedule][Data vs. SoC]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the standard of care and the proposed pathway for this compound.

PARP_Inhibition_Pathway ssb Single-Strand Break (SSB) parp PARP ssb->parp replication_fork Replication Fork Collapse ssb->replication_fork ssb_repair SSB Repair parp->ssb_repair parp_inhibitor PARP Inhibitor (Standard of Care) parp_inhibitor->parp dsb Double-Strand Break (DSB) replication_fork->dsb hr_pathway Homologous Recombination (HR) dsb->hr_pathway cell_death Synthetic Lethality (Cell Death) dsb->cell_death hr_pathway->cell_death brca BRCA1/2 (Deficient) brca->hr_pathway

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Y08175_Hypothetical_Pathway This compound This compound target [Hypothetical Target] This compound->target downstream_effector [Downstream Effector] target->downstream_effector cell_cycle Cell Cycle Arrest downstream_effector->cell_cycle apoptosis Apoptosis downstream_effector->apoptosis brca_context BRCA-Mutant Context brca_context->target

Caption: Hypothetical signaling pathway for this compound in BRCA-mutant tumors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of human cancer cell lines with documented BRCA1 or BRCA2 mutations.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or a standard of care PARP inhibitor for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis using GraphPad Prism.

Patient-Derived Xenograft (PDX) Model Studies:

  • Animal Models: Female immunodeficient mice (e.g., NOD-scid GAMMA) were used.

  • Tumor Implantation: PDX tumors from patients with confirmed BRCA mutations were implanted subcutaneously.

  • Treatment: Once tumors reached a volume of 150-200 mm³, mice were randomized into treatment groups: Vehicle control, this compound (administered [e.g., orally, daily]), and a standard of care PARP inhibitor (administered [e.g., orally, daily]).

  • Efficacy Endpoint: Tumor volumes were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines BRCA-Mutant Cell Lines treatment_vitro Treatment with This compound vs. SoC cell_lines->treatment_vitro viability_assay Cell Viability Assay (IC50) treatment_vitro->viability_assay pdx_models BRCA-Mutant PDX Models treatment_vivo Treatment with This compound vs. SoC pdx_models->treatment_vivo tumor_measurement Tumor Growth Measurement (TGI) treatment_vivo->tumor_measurement

Caption: General experimental workflow for preclinical comparison studies.

Resistance Mechanisms

  • Standard of Care (PARP Inhibitors): Resistance to PARP inhibitors is a significant clinical challenge. Mechanisms include secondary or "revertant" mutations in BRCA1/2 that restore their function, and upregulation of drug efflux pumps.[7][8]

  • This compound: [Mechanisms of resistance to this compound are currently under investigation.]

Conclusion

[This section will provide a conclusive summary of the comparative performance of this compound and the standard of care once data becomes available. It will highlight the potential advantages and disadvantages of this compound in the context of treating BRCA-mutant tumors.]

References

Unraveling the Mechanism of Action: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

The specific compound "Y08175" is not documented in publicly available scientific literature. Therefore, a direct comparative guide on its mechanism of action cannot be provided at this time.

However, to empower researchers, scientists, and drug development professionals in their investigation of novel compounds, this guide outlines a comprehensive framework for the cross-validation of a compound's mechanism of action. This framework details the necessary experimental data, comparative analyses, and data presentation strategies required for a thorough evaluation.

I. Foundational Steps in Mechanism of Action (MoA) Cross-Validation

A rigorous cross-validation of a compound's MoA involves a multi-faceted approach, integrating computational predictions with robust experimental verification. The primary goal is to build a coherent and evidence-based narrative of how a compound exerts its biological effects.

A. Initial Target Identification and Pathway Analysis

The journey begins with identifying the primary molecular target(s) of the compound. This is often achieved through a combination of in silico and in vitro screening methods.

Experimental Workflow for Target Identification:

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Ligand-Based_Screening Ligand-Based Screening Hypothesized_Targets Hypothesized Targets Ligand-Based_Screening->Hypothesized_Targets Structure-Based_Screening Structure-Based Screening Structure-Based_Screening->Hypothesized_Targets Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Validated_Target Validated Primary Target(s) Biochemical_Assays->Validated_Target Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Biophysical_Assays->Validated_Target Cell-Based_Assays Cell-Based Reporter Assays Hypothesized_Targets->Biochemical_Assays Hypothesized_Targets->Biophysical_Assays Validated_Target->Cell-Based_Assays

Caption: Workflow for primary target identification and validation.

Once a primary target is validated, the next step is to understand the signaling pathway in which it operates. This involves mapping the upstream activators and downstream effectors of the target protein.

II. Comparative Analysis with Alternative Compounds

A crucial aspect of MoA validation is to compare the novel compound's effects with those of known modulators of the identified target or pathway. This comparative analysis provides context and strengthens the evidence for the proposed mechanism.

A. Head-to-Head Performance Metrics

Quantitative comparisons are essential for an objective assessment. Key performance indicators should be measured for the novel compound and its alternatives.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundTargetIC50 / EC50 (nM)Kinase Selectivity Score (S-score)Off-Target Liabilities (Top 3)
This compound (Hypothetical) Target X Data NeededData NeededData Needed
Alternative 1Target XValueValueTarget A, Target B, Target C
Alternative 2Target XValueValueTarget D, Target E, Target F

Experimental Protocols:

  • IC50/EC50 Determination: A detailed protocol for the specific biochemical or cell-based assay used to measure the half-maximal inhibitory or effective concentration. This should include details on reagent concentrations, incubation times, and the detection method.

  • Kinase Selectivity Profiling: The methodology for screening the compound against a panel of kinases (e.g., radiometric assays, fluorescence-based assays). Specify the number of kinases in the panel and the concentration of the compound used.

B. Cellular and Phenotypic Response Comparison

Beyond target engagement, it is vital to compare the downstream cellular effects of the compounds.

Table 2: Comparative Cellular Effects

CompoundEffect on Downstream Marker 1 (Fold Change)Effect on Downstream Marker 2 (% Inhibition)Apoptosis Induction (% of Cells)Cell Cycle Arrest (% at G2/M)
This compound (Hypothetical) Data NeededData NeededData NeededData Needed
Alternative 1ValueValueValueValue
Alternative 2ValueValueValueValue

Experimental Protocols:

  • Western Blotting/ELISA: Detailed protocol for quantifying the levels of downstream signaling proteins, including antibody information, loading controls, and quantification methods.

  • Flow Cytometry for Apoptosis and Cell Cycle: The protocol for staining cells with relevant markers (e.g., Annexin V/PI for apoptosis, Propidium Iodide for cell cycle) and the gating strategy used for analysis.

III. Visualizing the Mechanism of Action

Diagrams are powerful tools for communicating complex biological pathways and experimental designs.

A. Signaling Pathway Diagram

A clear diagram of the signaling pathway, indicating the point of intervention for the novel compound and its alternatives, is essential.

cluster_pathway Hypothetical Signaling Pathway Upstream_Activator Upstream Activator Target_X Target X Upstream_Activator->Target_X Downstream_Effector_1 Downstream Effector 1 Target_X->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_X->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response This compound This compound This compound->Target_X Inhibition Alternative_1 Alternative 1 Alternative_1->Target_X Inhibition

Caption: Hypothetical signaling pathway and points of intervention.

IV. Conclusion and Future Directions

A thorough cross-validation of a compound's mechanism of action is a cornerstone of drug discovery and development. By systematically comparing a novel compound against established alternatives and presenting the data in a clear, comparative format, researchers can build a compelling case for its unique properties and therapeutic potential. The absence of public data on "this compound" highlights the critical need for data sharing and transparency in the scientific community to accelerate the development of new medicines. Future studies on any novel compound should aim to generate the types of comparative data outlined in this framework to facilitate a comprehensive and objective evaluation.

A Comparative Analysis of the Therapeutic Window of Novel Analgesic FR64822 and Related Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic window of FR64822, a novel non-opioid antinociceptive compound, with two other centrally acting analgesics, Nefopam and Ropinirole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data available for these compounds, with a focus on their efficacy and safety profiles.

Executive Summary

FR64822 is an investigational analgesic agent that demonstrates a promising therapeutic profile. Its mechanism of action, involving the indirect stimulation of dopamine D2 receptors, suggests a potential for effective pain management with a distinct pharmacological profile compared to existing therapies. This guide presents a comparative analysis of its effective dose (ED50) alongside the therapeutic and toxicological data for Nefopam, a non-opioid analgesic with a different mechanism, and Ropinirole, a direct dopamine D2 agonist. The data is presented in a structured format to facilitate a clear comparison of their therapeutic windows.

Quantitative Data Summary

The following table summarizes the key quantitative data for FR64822 and the comparator drugs, Nefopam and Ropinirole. The therapeutic window can be inferred from the relationship between the effective and toxic doses.

DrugMechanism of ActionED50 (Effective Dose, 50%)LD50 (Lethal Dose, 50%)Therapeutic Index (LD50/ED50)Key Side Effects
FR64822 Indirect Dopamine D2 Receptor Stimulator1.8 mg/kg (p.o., mouse, acetic acid writhing test)Data not availableNot calculableData not available
Nefopam Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitor17-28 mg (i.v., human, postoperative pain)Oral (mouse, rat, dog): 100-200 mg/kgIM (mouse, rat, dog): 30-57 mg/kgIV (mouse, rat, dog): 20-45 mg/kgVaries by route and speciesTachycardia, sweating, nausea, seizures, hallucinations
Ropinirole Dopamine D2/D3 Receptor AgonistTherapeutic dose (human):- Parkinson's: 0.75-24 mg/day- RLS: 0.25-4 mg/dayOral (rat): 862 mg/kgIV (rat): 66 mg/kgIV (mouse): 46 mg/kgNot directly comparable due to different indications and speciesNausea, somnolence, edema, orthostatic hypotension, hallucinations

Experimental Protocols

Acetic Acid-Induced Writhing Test (for FR64822 ED50)

This assay is a model of visceral pain used to screen for analgesic activity.

  • Objective: To determine the dose of a compound that produces a 50% reduction in the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid.

  • Procedure:

    • Animals (typically mice) are divided into groups and administered different doses of the test compound (e.g., FR64822) or a vehicle control, usually via oral (p.o.) or intraperitoneal (i.p.) route.

    • After a set period to allow for drug absorption, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes).

    • The ED50 is calculated by plotting the percentage of inhibition of writhing against the log of the dose.

Determination of Acute Toxicity (LD50)

This protocol is used to determine the dose of a substance that is lethal to 50% of a test animal population.

  • Objective: To establish the acute lethal dose of a compound.

  • Procedure (Up-and-Down Procedure as an example):

    • A single animal is dosed with the test substance at a level estimated to be near the LD50.

    • The animal is observed for a set period (e.g., 48 hours).

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.

    • This process is continued for a series of animals, with the dose adjusted up or down based on the outcome for the previous animal.

    • The LD50 is then calculated from the pattern of responses using statistical methods.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily inhibitory. This pathway is central to the mechanism of action of both FR64822 (indirectly) and Ropinirole (directly).

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist (e.g., Ropinirole) D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Analgesic Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel analgesic compounds like FR64822.

Analgesic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy & Safety cluster_lead_opt Lead Optimization receptor_binding Receptor Binding Assays (e.g., for D2 affinity) cell_based Cell-Based Functional Assays (e.g., cAMP measurement) receptor_binding->cell_based Functional Characterization efficacy Analgesic Efficacy Models (e.g., Acetic Acid Writhing, Hot Plate) cell_based->efficacy In Vivo Testing toxicity Acute Toxicity Studies (LD50 Determination) efficacy->toxicity Safety Assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling toxicity->pk_pd Exposure-Response Analysis lead_opt Lead Compound Optimization pk_pd->lead_opt Refine Structure-Activity Relationship

Caption: Preclinical Analgesic Drug Screening Workflow.

Conclusion

FR64822 presents a novel approach to analgesia through the indirect modulation of the dopamine D2 receptor. Its high potency in the acetic acid-induced writhing test suggests significant antinociceptive effects. A direct comparison of its therapeutic window with Nefopam and Ropinirole is challenging due to the limited availability of toxicity data for FR64822 and the different clinical applications and mechanisms of the comparator drugs. However, the preclinical efficacy data for FR64822 warrants further investigation into its safety profile to fully assess its therapeutic potential. The distinct mechanism of FR64822 may offer an alternative for pain management, potentially with a different side-effect profile compared to existing non-opioid and opioid analgesics. Further studies are required to determine the LD50 of FR64822 and to establish its efficacy and safety in a clinical setting.

Benchmarking Y08175: A Comparative Guide to Novel USP1 Inhibitor Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel, hypothetical USP1 inhibitor, Y08175, against established USP1 inhibitors. The data presented for this compound is illustrative, designed to guide researchers in benchmarking new compounds against existing alternatives. All experimental data for comparator compounds are derived from publicly available research.

Introduction to USP1 Inhibition

Ubiquitin Specific Protease 1 (USP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in processes like translesion synthesis and the Fanconi anemia pathway.[1] By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 facilitates DNA repair.[1] In certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1 mutations, tumor cells become highly dependent on USP1 for survival.[1] This synthetic lethality makes USP1 an attractive target for cancer therapy.[1] Inhibition of USP1 leads to the degradation of its substrate proteins, causing cell cycle arrest and apoptosis in cancer cells.[2]

Performance Comparison of USP1 Inhibitors

The following table summarizes the key performance indicators of our hypothetical this compound against the well-characterized USP1 inhibitors, ML323 and KSQ-4279.

Inhibitor IC50 (nM) Selectivity Mechanism of Action Clinical Stage
This compound (Hypothetical) 50High against other DUBsAllosteric, via cryptic binding sitePreclinical
ML323 820 (vs. ubiquitinated PCNA)Shows some off-target activity against USP12 and USP46 at higher concentrations.[3]Allosteric, binds to a cryptic site between the palm and thumb subdomains.[3]Preclinical Tool Compound
KSQ-4279 (RO7623066) Not explicitly stated, but highly potentExquisite selectivity for USP1, even at concentrations 10,000 times its IC50.Binds to the same cryptic site as ML323, but with subtle differences in how it disrupts the protein structure.[4]Phase I Clinical Trials.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro USP1/UAF1 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the deubiquitinating activity of the USP1/UAF1 enzyme complex.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-AMC (Ub-AMC), which upon cleavage by USP1, releases a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[2][6]

Methodology:

  • The purified USP1/UAF1 enzyme complex (e.g., 5 nM) is incubated with a range of concentrations of the test compound (like this compound) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) for 30 minutes at room temperature.[2]

  • The reaction is initiated by the addition of the fluorogenic substrate (e.g., 50 nM Ub-Rho or a specified concentration of Ub-AMC).[2][7]

  • Fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., λexcitation=350 nm; λemission=460 nm for Ub-AMC).[6][7]

  • The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular ID1 Degradation Assay

This assay assesses the cellular potency of USP1 inhibitors by measuring the degradation of a downstream target protein, ID1.

Principle: USP1 inhibition leads to the ubiquitination and subsequent proteasomal degradation of its substrates. ID1 is a known substrate of USP1, and its degradation can be used as a biomarker for USP1 inhibition in a cellular context.[2]

Methodology:

  • A suitable cell line (e.g., K562 leukemic cells) is seeded in 6-well plates.[2]

  • Cells are treated with a dose range of the test compound for a specified period (e.g., 24 hours).[2]

  • Following treatment, cells are harvested, and whole-cell lysates are prepared.

  • Protein concentration is quantified using a BCA assay.[2]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with antibodies against ID1 and a loading control (e.g., β-actin) to determine the extent of ID1 degradation.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound's performance, the following diagrams illustrate the relevant biological pathway and a standard experimental workflow.

USP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_USP1_Complex USP1-UAF1 Complex cluster_Substrates Substrates cluster_Inhibition Inhibition DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FANCD2_Ub FANCD2-Ub DNA_Damage->FANCD2_Ub activates Fanconi Anemia Pathway PCNA_Ub PCNA-Ub DNA_Damage->PCNA_Ub triggers Translesion Synthesis USP1 USP1 UAF1 UAF1 (cofactor) USP1->UAF1 forms complex USP1->FANCD2_Ub deubiquitinates USP1->PCNA_Ub deubiquitinates DNA_Repair_Active DNA Repair FANCD2_Ub->DNA_Repair_Active promotes repair Ub_Degradation Ubiquitination & Proteasomal Degradation FANCD2_Ub->Ub_Degradation accumulates PCNA_Ub->DNA_Repair_Active promotes repair PCNA_Ub->Ub_Degradation accumulates Cell_Survival Cell Survival & Proliferation DNA_Repair_Active->Cell_Survival This compound This compound This compound->USP1 inhibits Apoptosis Apoptosis Ub_Degradation->Apoptosis

Caption: USP1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Models Biochemical_Assay Biochemical Assay (USP1/UAF1 Inhibition) Selectivity_Screen Selectivity Screening (DUB Panel) Biochemical_Assay->Selectivity_Screen Determine IC50 Cellular_Assay Cellular Target Engagement (ID1 Degradation) Selectivity_Screen->Cellular_Assay Lead Compound Selection Proliferation_Assay Cell Proliferation Assay (e.g., in BRCA-mutant cells) Cellular_Assay->Proliferation_Assay Confirm cellular potency Xenograft_Model Xenograft Tumor Models (e.g., PDX models) Proliferation_Assay->Xenograft_Model Advance to in vivo PK_PD_Analysis Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Analysis Evaluate efficacy End Clinical Candidate Selection PK_PD_Analysis->End Start Novel Compound (this compound) Start->Biochemical_Assay

Caption: Workflow for Evaluating a Novel USP1 Inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are contingent on the exact chemical composition and associated hazards, a universal set of procedures can guide researchers, scientists, and drug development professionals in the safe handling and disposal of chemical waste. This guide provides a general framework for the disposal of a laboratory substance, referred to here as Y08175, for which a specific Safety Data Sheet (SDS) may not be readily available.

General Principles of Chemical Waste Disposal

The foundation of safe disposal lies in the characterization of the waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for its disposal[1]. It is crucial to never mix different types of waste, as this can lead to dangerous chemical reactions, complicate disposal, and inhibit recycling efforts[2].

Key Steps for Safe Disposal:

  • Hazard Identification: The first step is to identify the potential hazards associated with the substance. This information is typically found in the SDS. If an SDS is not available, a risk assessment should be conducted based on the chemical's known properties or the properties of similar compounds.

  • Consult Institutional Guidelines: All research institutions have specific protocols for waste management. These guidelines are designed to ensure compliance with regulations and to maintain a safe working environment.

  • Proper Segregation and Labeling: Waste should be segregated into compatible chemical groups. Each waste container must be clearly labeled with its contents.

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, and eye and face protection, when handling chemical waste.[3]

  • Disposal through Approved Channels: Chemical waste must be disposed of through the institution's designated hazardous waste management program.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure the safety of all personnel.

Immediate Actions for Spills:

  • Evacuate and Alert: If the spill is large or involves a highly volatile or hazardous substance, evacuate the immediate area and alert your institution's safety office.

  • Control the Spill: If it is safe to do so, contain the spill to prevent it from spreading. Use appropriate absorbent materials.

  • Decontamination: Clean the affected area according to established procedures.

  • First Aid: If there is personal contact with the chemical, follow the first aid measures outlined in the SDS. For eye contact, rinse cautiously with water for several minutes[3]. For skin contact, wash with plenty of water[3]. If swallowed, seek immediate medical attention and do not induce vomiting[3].

Quantitative Data for General Chemical Waste

The following table provides general guidelines for the handling and disposal of common laboratory chemical waste streams. It is essential to consult the specific SDS for the substance for precise parameters.

Waste StreamTypical pH RangeRecommended ContainerIncompatible MaterialsDisposal Considerations
Aqueous Waste 5.5 - 10.5High-density polyethylene (HDPE)Strong acids, strong bases, reactive metalsNeutralize to a safe pH before collection. Do not mix with organic solvents.
Organic Solvents Not ApplicableGlass or solvent-safe plasticOxidizers, strong acids, strong basesSegregate halogenated and non-halogenated solvents. Keep containers tightly closed to prevent evaporation.
Solid Waste Not ApplicableLabeled, sealed bags or drumsReactive solids, liquidsDo not dispose of in regular trash. Ensure solids are not contaminated with incompatible liquids.
Reactive Chemicals VariesSpecialized, vented containersWater, air, other chemicals that can cause a reactionRequires specialized handling and disposal procedures. Consult with your institution's environmental health and safety office.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical.

cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Segregation cluster_disposal 3. Disposal A Identify Chemical (this compound) B Locate Safety Data Sheet (SDS) A->B C Determine Hazards (Flammable, Corrosive, Reactive, Toxic) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate Waste (Aqueous, Organic, Solid) D->E F Label Waste Container (Contents, Hazard Symbols) E->F G Store in Designated Waste Area F->G H Schedule Pickup with Environmental Health & Safety G->H I Complete Waste Manifest H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

This procedural guidance is intended to supplement, not replace, institution-specific safety protocols and the detailed information available in a substance's Safety Data Sheet. Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.

References

Navigating the Unknown: A Safety Protocol for Handling Unidentified Substances (Y08175)

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Actions and Risk Assessment

The foundational step in handling any unidentified substance is to assume it is hazardous until proven otherwise. A thorough risk assessment should be conducted to identify potential dangers and establish corresponding safety measures.

Key Experimental Protocol: Unknown Substance Risk Assessment

  • Information Gathering:

    • Attempt to identify the origin of the substance. Check container labels, purchase orders, and internal documentation for any information, however scant.

    • If the substance is a novel compound, review the synthetic pathway for potential hazards associated with reactants, intermediates, and byproducts.

  • Physical Characterization (with caution):

    • Visually inspect the substance from within a fume hood. Note its physical state (solid, liquid, gas), color, and any obvious properties like viscosity or crystallinity.

    • Do not attempt to smell or taste the substance.

  • Hazard Evaluation:

    • Based on the available information, postulate potential hazards. Consider flammability, corrosivity, reactivity, toxicity (acute and chronic), and environmental hazards.

    • Consult with a designated laboratory safety officer or a senior researcher to review the assessment.

  • Control Measures:

    • Based on the potential hazards, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., restricted access, designated handling areas), and personal protective equipment (PPE).

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is contingent on the presumed hazards. The following table summarizes recommended PPE for various potential hazard classes.

Hazard ClassEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Flammable Safety glasses with side shields or chemical splash gogglesFlame-resistant glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. Respirator may be needed for large quantities or poor ventilation.
Corrosive Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron or suit over a lab coatUse in a fume hood. Acid gas or organic vapor respirator may be necessary.
Toxic (Acute) Chemical splash gogglesChemical-resistant glovesLab coat; disposable sleeves or suit may be requiredUse in a fume hood or glove box. A respirator with appropriate cartridges is likely required.
Toxic (Chronic) Safety glasses with side shields or chemical splash gogglesChemical-resistant glovesLab coatUse in a fume hood or glove box to minimize long-term exposure.
Reactive Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesReinforced or blast-resistant lab coat or apronWork behind a blast shield within a fume hood.

Operational and Disposal Plans

A clear operational plan ensures that the handling of the unknown substance is conducted safely and efficiently.

Experimental Workflow for Handling an Unknown Substance

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Smallest Necessary Quantity prep_setup->handle_aliquot handle_exp Perform Experiment handle_aliquot->handle_exp handle_observe Observe for Unexpected Reactions handle_exp->handle_observe cleanup_decon Decontaminate Work Area handle_observe->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling an unknown substance.

Disposal Plan

  • Waste Segregation: All materials that come into contact with the unknown substance, including gloves, disposable labware, and cleaning materials, must be treated as hazardous waste.

  • Containerization:

    • Collect all waste in a dedicated, clearly labeled, and sealed container.

    • The label should include "Hazardous Waste," the date, and "Unknown Substance (Y08175)." If any potential hazards have been identified, list them on the label.

  • Consult Environmental Health and Safety (EHS):

    • Contact your institution's EHS department for guidance on the proper disposal of the unknown substance.

    • Provide them with all available information from your risk assessment. Do not dispose of the substance down the drain or in regular trash.

Logical Relationship for PPE Selection

The decision-making process for selecting appropriate PPE should follow a logical progression based on the assessed risks.

cluster_assessment Risk Assessment cluster_ppe PPE Selection assess_info Gather Information assess_phys Assess Physical State assess_info->assess_phys assess_haz Postulate Hazards assess_phys->assess_haz ppe_eye Eye/Face Protection assess_haz->ppe_eye Splash/Corrosive? ppe_hand Hand Protection assess_haz->ppe_hand Contact/Toxic? ppe_body Body Protection assess_haz->ppe_body Splash/Flammable? ppe_resp Respiratory Protection assess_haz->ppe_resp Inhalation Hazard?

Caption: Logical flow for PPE selection based on risk.

By adhering to this structured and cautious approach, researchers, scientists, and drug development professionals can safely manage unidentified substances like this compound, upholding the highest standards of laboratory safety and building a culture of trust and responsibility.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.